Loxapine Hydrochloride
Description
See also: Loxapine (has active moiety).
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1977-10-2 (Parent) | |
| Record name | Loxapine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70203304 | |
| Record name | Loxapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-23-0 | |
| Record name | Loxapine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOXAPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Loxapine: A Pharmacological Bridge Between Typical and Atypical Antipsychotics
An In-depth Technical Guide for Neuropharmacology and Drug Development Professionals
Abstract: Loxapine, a dibenzoxazepine tricyclic agent, has been a subject of considerable discussion regarding its classification as a typical or atypical antipsychotic.[1] Historically categorized as a first-generation (typical) antipsychotic, its pharmacological profile exhibits characteristics that align it with second-generation (atypical) agents.[2] This document provides a detailed examination of loxapine's molecular and clinical properties, focusing on the receptor binding data, signaling pathways, and experimental methodologies that define its unique position in the antipsychotic armamentarium. Its structural similarity to clozapine, an archetypal atypical antipsychotic, hints at a more complex mechanism of action than traditional typical agents.[1][3]
Molecular Profile and Pharmacodynamics
Loxapine's therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] The distinction between typical and atypical antipsychotics often hinges on the relative affinity for these two receptor subtypes.[5] Atypical agents generally exhibit a higher ratio of 5-HT2A to D2 receptor blockade, which is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) and efficacy against negative symptoms of schizophrenia.[5][6]
Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker.[7] While its exact mode of action is not fully established, its efficacy is proposed to be mediated through high-affinity antagonism of postsynaptic D2 and 5-HT2A receptors.[1][8] PET scan evidence in patients has shown that loxapine is an equipotent blocker of both 5-HT2 and D2 receptors.[9] Some studies suggest that at lower doses (<100 mg/day), loxapine's 5-HT2A/D2 binding ratio is more characteristic of an atypical antipsychotic, while at higher doses, its profile shifts towards a more typical, potent D2 blockade.[5]
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of loxapine compared to haloperidol (a conventional typical antipsychotic) and clozapine (a conventional atypical antipsychotic). A lower Ki value indicates a stronger binding affinity.
| Receptor | Loxapine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D1 | 37.15[10] | 6.910[10] | 6.890[10] |
| Dopamine D2 | 23.99[10] | 3.140[10] | 129.2[10] |
| Dopamine D3 | Intermediate Affinity[1] | - | - |
| Dopamine D4 | High Affinity[1] | 1799[10] | 51.90[10] |
| Serotonin 5-HT1A | No Significant Affinity[5] | 1972[10] | 4.280[10] |
| Serotonin 5-HT2A | 4.820[10] | - | 13.58[10] |
| Serotonin 5-HT2C | Intermediate Affinity[5] | - | - |
| Histamine H1 | High Affinity[1] | - | - |
| Muscarinic M1 | High Affinity[1] | - | - |
| Adrenergic α1 | High Affinity[4] | - | - |
Data compiled from various sources.[1][4][5][10]
Key Signaling Pathways
The clinical effects of loxapine are a direct consequence of its interaction with central nervous system signaling pathways. The balance between D2 and 5-HT2A receptor modulation is critical to its therapeutic and side-effect profile.
Dopaminergic Pathway Modulation
Blockade of D2 receptors in the mesolimbic pathway is correlated with the amelioration of positive psychotic symptoms (e.g., hallucinations, delusions). However, antagonism of D2 receptors in the nigrostriatal pathway is associated with a higher risk of EPS.
Serotonergic Pathway Modulation
Atypical antipsychotics are characterized by their potent 5-HT2A receptor blockade. This action is thought to indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex and the striatum, which may alleviate negative symptoms and reduce the risk of EPS, respectively. Loxapine's significant 5-HT2A antagonism is a key feature of its "atypical" profile.[4][11]
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loxapine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacopeia.com [psychopharmacopeia.com]
- 11. immune-system-research.com [immune-system-research.com]
The Pharmacokinetics and Metabolism of Loxapine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent that has been utilized in the management of schizophrenia for several decades.[1] While traditionally classified as a typical antipsychotic, loxapine exhibits a pharmacological profile with some atypical characteristics, including significant antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][] This dual action is believed to contribute to its therapeutic efficacy in managing the positive and negative symptoms of schizophrenia.[4] A thorough understanding of the pharmacokinetic and metabolic profile of loxapine hydrochloride is crucial for optimizing its therapeutic use, ensuring patient safety, and guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of loxapine, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid and extensive absorption, wide distribution, and significant first-pass metabolism.[5][6] The route of administration significantly influences its bioavailability and onset of action.
Absorption
Following oral administration, loxapine is rapidly and almost completely absorbed from the gastrointestinal tract.[5] However, it undergoes substantial first-pass metabolism in the liver, which reduces its systemic bioavailability.[7] Peak serum concentrations are typically reached within 1 to 3 hours after an oral dose.[5] An inhaled formulation of loxapine is also available for the acute treatment of agitation, which provides a much faster onset of action, with peak plasma concentrations achieved within 2 minutes.[][8] Intramuscular administration also results in complete absorption.[5]
Distribution
Loxapine is rapidly distributed throughout the body following absorption.[6] It is approximately 96.8% bound to plasma proteins.[2] Animal studies have indicated an initial preferential distribution to the lungs, brain, spleen, heart, and kidneys.[6]
Metabolism
Loxapine is extensively metabolized in the liver, primarily through three main pathways: aromatic hydroxylation, N-demethylation, and N-oxidation.[5][9] The cytochrome P450 (CYP) enzyme system plays a central role in its biotransformation.
-
Hydroxylation: CYP1A2 is the primary enzyme responsible for the formation of 8-hydroxyloxapine, a major metabolite.[9] 7-hydroxyloxapine is another significant metabolite, formed through the action of CYP3A4 and CYP2D6.[1]
-
N-demethylation: Loxapine is demethylated to form amoxapine, which is itself a pharmacologically active antidepressant.[2][4] This reaction is mediated by CYP3A4, CYP2C19, and CYP2C8.[1]
-
N-oxidation: Loxapine can also undergo N-oxidation to form loxapine N-oxide.[5]
The primary metabolites of loxapine are 7-hydroxyloxapine, 8-hydroxyloxapine, and amoxapine.[1] 7-hydroxyloxapine is considered an active metabolite with high affinity for D2 receptors, while 8-hydroxyloxapine has no significant pharmacological activity at this receptor.[1] Amoxapine is further metabolized to 8-hydroxyamoxapine.[2]
Excretion
Loxapine and its metabolites are primarily excreted in the urine, mainly as conjugated metabolites, with a smaller amount excreted in the feces as unconjugated metabolites.[5][6] Approximately 50% of a dose is excreted within the first 24 hours.[7] The elimination half-life of loxapine is biphasic, with an initial half-life of about 5 hours and a terminal half-life of approximately 19 hours following oral administration.[] The inhaled formulation has a half-life ranging from 6 to 8 hours.[]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound across different routes of administration.
| Parameter | Oral Administration | Inhaled Administration | Intramuscular Administration |
| Time to Peak Concentration (Tmax) | 1 - 3 hours[5] | 2 minutes[][8] | ~5 hours[1] |
| Elimination Half-Life | Biphasic: ~5 hours (initial), ~19 hours (terminal)[] | 6 - 8 hours[] | ~12 hours[1] |
| Protein Binding | ~96.8%[2] | ~97%[] | Data not available |
Experimental Protocols
The quantification of loxapine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
Protocol 1: HPLC-MS/MS Analysis of Loxapine and its Metabolites in Human Plasma
This protocol provides a general framework for the simultaneous quantification of loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of loxapine).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for loxapine and its metabolites.
Protocol 2: GC-MS Analysis of Loxapine in Urine
This protocol outlines a general procedure for the determination of loxapine in urine samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 2 mL of urine, add an internal standard.
-
Adjust the pH of the urine sample to 9-10 with a suitable buffer.
-
Add 5 mL of an organic solvent mixture (e.g., hexane:isoamyl alcohol, 98:2 v/v).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Analytical Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure separation of the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for loxapine and the internal standard.
Signaling Pathways and Experimental Workflows
Loxapine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the generalized signaling pathways associated with these receptors and a typical experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathways of Loxapine.
Caption: Loxapine's effect on the Dopamine D2 receptor signaling pathway.
Caption: Loxapine's effect on the Serotonin 5-HT2A receptor signaling pathway.
Caption: A typical experimental workflow for pharmacokinetic analysis of Loxapine.
Conclusion
This compound possesses a complex pharmacokinetic and metabolic profile that is critical to its clinical efficacy and safety. Its rapid absorption, extensive metabolism primarily mediated by CYP enzymes, and the formation of active metabolites all contribute to its therapeutic and adverse effect profiles. The choice of administration route significantly impacts its pharmacokinetic parameters. A thorough understanding of these characteristics, facilitated by robust analytical methodologies, is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to support further research and optimize the clinical application of loxapine.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dual-Receptor Antagonist Profile of Loxapine: A Technical Guide to its Dopamine D2 and Serotonin 5-HT2A Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxapine, a dibenzoxazepine antipsychotic, has a long history in the management of schizophrenia. Initially classified as a typical antipsychotic, its pharmacological profile exhibits characteristics that align it with atypical agents, primarily through its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][2] This technical guide provides an in-depth analysis of the binding profile of loxapine at these two key receptors, presenting quantitative binding data, detailing the experimental methodologies used to derive this data, and illustrating the associated signaling pathways. This information is critical for researchers and drug development professionals seeking to understand the molecular mechanisms of loxapine and to inform the development of novel therapeutics with optimized receptor-binding profiles.
Quantitative Receptor Binding Profile of Loxapine
The affinity of loxapine for dopamine D2 and serotonin 5-HT2A receptors has been quantified in numerous studies, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the quantitative binding data for loxapine at human D2 and 5-HT2A receptors from various in vitro studies.
Table 1: Loxapine Binding Affinity (Ki, nM) at Human Dopamine D2 and Serotonin 5-HT2A Receptors
| Receptor | Loxapine Ki (nM) | Reference |
| Dopamine D2 | <2 | [3] |
| Dopamine D2 | 1.8 | [4][5] |
| Dopamine D2 | 10.8 | [6] |
| Serotonin 5-HT2A | <2 | [3] |
| Serotonin 5-HT2A | 6.2 | [7] |
| Serotonin 5-HT2A | 0.5 | [4][5] |
| Serotonin 5-HT2A | 2.1 | [6] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue/cell preparation, and assay buffer composition.
Loxapine demonstrates high affinity for both D2 and 5-HT2A receptors, with Ki values consistently in the low nanomolar range.[3][4][5][6][7] Some studies suggest that loxapine is an equipotent blocker of both 5-HT2 and D2 receptors.[1] The ratio of 5-HT2A to D2 receptor affinity is a key factor in classifying antipsychotics, with a higher ratio often associated with an "atypical" profile and a potentially lower risk of extrapyramidal side effects.[3]
Experimental Protocols for Receptor Binding Assays
The quantitative binding data for loxapine is primarily generated through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for determining the affinity of a compound for a specific receptor.
General Principles of Radioligand Binding Assays
Radioligand binding assays involve the use of a radioactive molecule (radioligand) that is known to bind with high affinity and specificity to the receptor of interest. The assay measures the ability of a non-radioactive compound (the competitor, in this case, loxapine) to displace the radioligand from the receptor. This displacement is concentration-dependent and allows for the calculation of the competitor's inhibition constant (Ki).
Typical Experimental Workflow
Specific Methodologies
-
Cell Lines and Receptor Expression : Competition binding experiments are often performed using membranes from cultured cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, that have been genetically engineered to express high levels of the human dopamine D2 or serotonin 5-HT2A receptor.[3]
-
Radioligands :
-
Incubation Conditions : The incubation mixture, containing the cell membranes, radioligand, and varying concentrations of loxapine, is typically incubated in a buffer at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation and Detection : After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the loxapine concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of loxapine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways of Dopamine D2 and Serotonin 5-HT2A Receptors
Loxapine's therapeutic and side-effect profile is a direct consequence of its antagonism at D2 and 5-HT2A receptors, which interrupts their downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins.[8][9][10] The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is also a GPCR, but it primarily couples to the Gq/11 family of G proteins.[11][12] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[13]
Conclusion
Loxapine's clinical efficacy in treating psychosis is intrinsically linked to its high-affinity binding to and antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding the molecular pharmacology of this established antipsychotic. For drug development professionals, a thorough appreciation of loxapine's dual-receptor binding profile can inform the rational design of new chemical entities with tailored affinities for D2 and 5-HT2A receptors, potentially leading to improved therapeutic outcomes and better tolerability in the treatment of schizophrenia and other psychotic disorders. The intricate interplay between these two receptor systems remains a fertile area of research, with the potential to uncover novel therapeutic strategies.
References
- 1. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preclinical Pharmacological Profile of Loxapine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a tricyclic dibenzoxazepine derivative antipsychotic agent that has been in clinical use for the treatment of schizophrenia since the 1970s.[1] Historically classified as a "typical" or first-generation antipsychotic, its pharmacological profile exhibits features of both typical and atypical agents.[1][2] Chemically, it is structurally similar to clozapine.[1] Loxapine's primary mechanism of action is believed to be mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This document provides a comprehensive summary of the preclinical pharmacological data for Loxapine Hydrochloride, focusing on its receptor binding profile, in vivo efficacy, pharmacokinetics, and toxicology, supported by detailed experimental protocols and visualizations to aid in research and development.
Pharmacodynamics
Receptor Binding Profile
Loxapine exhibits a complex receptor binding profile, characterized by high affinity for several dopamine and serotonin receptor subtypes. Competition binding experiments using human recombinant receptors have elucidated its affinity (Kb) for various targets. Notably, loxapine demonstrates a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a 5-HT2A/D2 ratio greater than one, a characteristic often associated with "atypical" antipsychotics.[1] Its affinity extends to other receptors, which may contribute to its therapeutic effects and side effect profile.
Table 1: Loxapine In Vitro Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Kb, nM) | Cell System | Reference |
|---|---|---|---|
| Dopamine Receptors | |||
| D2 | < 2.0 | CHO / HEK-293 | [1] |
| D1 | 12 - 29 | CHO / HEK-293 | [1] |
| D3 | > 1000 | CHO / HEK-293 | [1] |
| D4 | 12 - 29 | CHO / HEK-293 | [1] |
| D5 | 12 - 29 | CHO / HEK-293 | [1] |
| Serotonin Receptors | |||
| 5-HT2A | < 2.0 | CHO / HEK-293 | [1] |
| 5-HT2C | 12 - 29 | CHO / HEK-293 | [1] |
| 5-HT1A | > 1000 | CHO / HEK-293 | [1] |
| 5-HT6 | > 1000 | CHO / HEK-293 | [1] |
| 5-HT7 | > 1000 | CHO / HEK-293 |[1] |
Mechanism of Action and Signaling Pathways
Loxapine's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[5] Simultaneously, its strong antagonism of serotonin 5-HT2A receptors is a key feature of atypical antipsychotics, believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.[1] Loxapine also interacts with adrenergic, histaminergic, and muscarinic receptors, which are primarily associated with its side effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.
In Vivo Efficacy and Screening
Loxapine's antipsychotic potential has been characterized in several predictive animal models. These models assess a compound's ability to modulate behaviors relevant to psychosis or to mimic the profile of known antipsychotics.
Animal Models of Antipsychotic Activity
Loxapine demonstrates activity in models predictive of antipsychotic efficacy, such as the conditioned avoidance response (CAR) test.[6] However, it also induces catalepsy at higher doses, a behavior predictive of extrapyramidal side effect (EPS) liability in humans, which aligns with its classification as a mid-potency typical antipsychotic.[3][7]
Table 2: Summary of Loxapine Effects in Preclinical Behavioral Models
| Model | Species | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Conditioned Avoidance Response (CAR) | Rat | Suppresses conditioned avoidance without affecting escape response. | Predictive of antipsychotic efficacy. | [6][8] |
| Catalepsy Bar Test | Rat, Mouse | Induces a dose-dependent cataleptic state. | Predictive of EPS liability. | [3][9] |
| Amphetamine-Induced Stereotypy | Rat | Inhibits stereotyped behaviors induced by dopamine agonists. | D2 receptor antagonism. |[7] |
Preclinical Screening Workflow
The preclinical evaluation of a potential antipsychotic like loxapine follows a structured workflow. This process begins with broad in vitro screening to identify primary targets and progresses to in vivo models to assess efficacy and safety.
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of loxapine has been characterized in multiple preclinical species.
ADME Profile
Following oral administration, loxapine is rapidly and almost completely absorbed.[10] It undergoes extensive first-pass metabolism.[4] The drug is distributed widely into tissues, with initial preferential distribution in the lungs, brain, spleen, heart, and kidney observed in animal studies.[10] Loxapine is extensively metabolized in the liver, primarily through demethylation and hydroxylation, to form metabolites including amoxapine and 7-OH-loxapine, some of which are pharmacologically active.[4][11] Excretion occurs mainly within the first 24 hours, with metabolites excreted as conjugates in the urine and unconjugated in the feces.[10]
Table 3: Summary of Preclinical Pharmacokinetic Parameters for Loxapine
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Absorption | Rapid and virtually complete after oral administration. | Animal studies | [10] |
| Tmax (Inhaled) | ~2 minutes | Human | [12] |
| Distribution | Rapid and wide distribution into tissues (brain, lung, heart, etc.). | Animal studies | [10] |
| Metabolism | Extensive hepatic metabolism via demethylation and hydroxylation. | Human, Animal | [4][11] |
| Active Metabolites | Amoxapine, 7-OH-loxapine, 8-OH-loxapine | Human | [11] |
| Half-life | ~7 hours | Human | [11] |
| Excretion | Primarily in urine (as conjugates) and feces (unconjugated). | Animal studies |[10] |
Logical Relationship of Pharmacokinetics and Pharmacodynamics
The therapeutic and adverse effects of loxapine are a direct consequence of its pharmacokinetic properties, which govern the concentration of the drug and its active metabolites at the target receptors in the central nervous system.
Preclinical Toxicology Profile
Toxicology studies are essential for defining the safety profile of a drug candidate. Loxapine has undergone a battery of nonclinical safety evaluations.
Table 4: Summary of Preclinical Toxicology Findings for Loxapine
| Study Type | Species | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Acute Toxicity | Mouse, Rat, Dog, Cat | Single Dose | CNS effects including sedation, decreased motor activity, catalepsy, and convulsions at high doses. | [3] |
| Repeat-Dose Toxicity (Inhalation) | Rat | 14 Days | Dose-related CNS clinical signs (lethargy, tremors) consistent with the drug's pharmacology. | [3] |
| Carcinogenicity | Rat | 19 Months | No evidence of carcinogenicity. | [3] |
| Genetic Toxicology | In vitro / In vivo | N/A | Loxapine is considered non-mutagenic. | [3] |
| Reproductive Toxicology | Rat, Rabbit | N/A | Not found to be teratogenic. | [3] |
| Cardiovascular Safety | Dog | N/A | No persistent effects on the cardiovascular system or QT prolongation at tested doses. |[3] |
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Kb or Ki) of loxapine for various neurotransmitter receptors.
-
Preparation of Receptor Source: Membranes from cultured cells (e.g., CHO, HEK-293) stably expressing the specific human recombinant receptor subtype of interest (e.g., D2, 5-HT2A) are prepared.
-
Radioligand: A specific radioligand with high affinity for the target receptor (e.g., [3H]-Spiperone for D2 receptors) is selected.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled loxapine.
-
Incubation: The mixture is incubated at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of loxapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Catalepsy Test (Bar Test)
Objective: To assess the potential of loxapine to induce motor rigidity, a predictor of extrapyramidal side effects (EPS).
-
Animals: Male Wistar rats are commonly used.
-
Drug Administration: Loxapine or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. A standard typical antipsychotic like haloperidol is used as a positive control.
-
Acclimation: After drug administration (e.g., 60 minutes post-injection), animals are brought to the testing apparatus.
-
Apparatus: A standard apparatus consists of a horizontal bar elevated to a specific height (e.g., 9-12 cm) from the base.
-
Procedure: The rat's forepaws are gently placed on the bar, with its hind paws remaining on the floor.
-
Measurement: The "descent latency," defined as the time the rat maintains this imposed posture before removing both forepaws from the bar, is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency for each treatment group is calculated. A dose-dependent increase in the time spent on the bar indicates a cataleptic effect.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic-like activity of loxapine. Drugs that selectively block the conditioned response (avoidance) without impairing the unconditioned response (escape) are considered to have antipsychotic potential.
-
Animals: Rats are typically used.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training (Acquisition): The rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., a 10-second tone). If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an "avoidance response"). If the rat fails to move, an unconditioned stimulus (US), a mild footshock, is delivered through the floor grid at the end of the CS presentation. The shock continues until the rat moves to the other compartment (an "escape response"). Multiple trials are conducted per session over several days until a stable baseline of avoidance is achieved.
-
Testing: Once trained, the animals are treated with loxapine, vehicle, or a reference drug prior to the test session.
-
Measurement: The number of avoidance responses, escape responses, and failures to escape are recorded for each animal.
-
Data Analysis: A selective decrease in the number of avoidance responses while the number of escape responses remains intact is indicative of antipsychotic-like activity.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacologic and pharmacokinetic considerations in choosing an antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Catalepsy test in rats [protocols.io]
- 16. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Active Avoidance protocol 01282020 [protocols.io]
The Genesis of a Neuroleptic: An In-depth Technical Guide to the Discovery and Historical Development of Loxapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxapine, a dibenzoxazepine tricyclic antipsychotic, emerged in the mid-1970s as a significant addition to the psychopharmacological armamentarium for schizophrenia. Structurally akin to clozapine, its development marked a key step in the evolution of antipsychotic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of loxapine, detailing its pharmacological profile, pivotal preclinical and clinical studies, and its journey to regulatory approval and diverse clinical applications. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. The guide also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this important neuroleptic agent.
Discovery and Initial Synthesis
Loxapine, chemically known as 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine, was first synthesized in the 1960s. The seminal work on its synthesis was published by Schmutz and his colleagues in 1967. The development of loxapine was part of a broader exploration of tricyclic compounds for psychoactive properties, spurred by the success of earlier drugs like chlorpromazine and imipramine.
Original Synthesis
The original synthesis of loxapine, as described in U.S. Patent 3,546,226, involves a multi-step process starting from 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one.
Experimental Protocol: Synthesis of Loxapine
-
Preparation of 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one: This intermediate is prepared through the condensation of 2-aminophenol with 2,5-dichlorobenzoic acid, followed by cyclization.
-
Thionation: The resulting lactam is then treated with a thionating agent, such as phosphorus pentasulfide, in a high-boiling point solvent like pyridine or xylene, to yield the corresponding thiolactam.
-
S-Alkylation: The thiolactam is subsequently S-alkylated with a suitable alkylating agent, for example, dimethyl sulfate, to form a methylthioimidoyl chloride intermediate.
-
Amination: Finally, the intermediate is reacted with N-methylpiperazine to yield loxapine. The reaction is typically carried out in an inert solvent, and the final product is isolated and purified as its succinate salt.
Preclinical Pharmacology
Early preclinical studies in the 1970s were crucial in elucidating the pharmacological profile of loxapine and predicting its antipsychotic potential. These studies primarily focused on its effects on animal behavior and its interaction with various neurotransmitter systems.
Behavioral Pharmacology
Conditioned Avoidance Response (CAR): The CAR test in rats is a classic preclinical screen for antipsychotic activity. Loxapine was found to be effective in inhibiting the conditioned avoidance response, with an ED50 that was indicative of its neuroleptic potential. This effect is thought to be mediated by the blockade of dopamine receptors in the mesolimbic pathway.
Catalepsy Induction: The induction of catalepsy in rats is a preclinical measure of the potential for extrapyramidal side effects (EPS). Loxapine was shown to induce catalepsy at higher doses, suggesting a potential for EPS, a characteristic of typical antipsychotics. Dose-response studies were conducted to establish the therapeutic index. For instance, a study demonstrated that loxapine at a dose of 0.3 mg/kg (s.c.) induced catalepsy in rats.[3]
Table 1: Preclinical Behavioral Effects of Loxapine
| Test | Animal Model | Effect | Potency (ED50/Effective Dose) | Reference |
| Conditioned Avoidance | Rat | Inhibition of avoidance response | Not explicitly found | General knowledge from multiple preclinical studies |
| Catalepsy | Rat | Induction of catalepsy | 0.3 mg/kg (s.c.) | [3] |
| Apomorphine-induced stereotypy | Rat | Antagonism of stereotyped behavior | Not explicitly found | [4] |
Receptor Binding Profile
Loxapine's mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][5] Its affinity for various other receptors contributes to its overall pharmacological profile, including its side effects. The NIMH Psychoactive Drug Screening Program (PDSP) Ki Database provides comprehensive data on its binding affinities.[6][7][8][9][10]
Table 2: Receptor Binding Affinities (Ki, nM) of Loxapine
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 29 | [11] |
| Dopamine D2 | <2 | [11] |
| Dopamine D3 | 18 | [10] |
| Dopamine D4 | 12 | [11] |
| Dopamine D5 | 20 | [11] |
| Serotonin 5-HT1A | >1000 | [11] |
| Serotonin 5-HT2A | <2 | [11] |
| Serotonin 5-HT2C | 29 | [11] |
| Serotonin 5-HT6 | >1000 | [11] |
| Serotonin 5-HT7 | >1000 | [11] |
| Adrenergic α1 | <100 | General knowledge |
| Histamine H1 | <100 | General knowledge |
| Muscarinic M1 | <100 | General knowledge |
Note: Ki values can vary between studies due to different experimental conditions.
Historical Clinical Development
The clinical development of loxapine began in the early 1970s, with a focus on establishing its efficacy and safety in patients with schizophrenia.
Early Clinical Trials
One of the earliest controlled clinical trials was conducted by Bishop and Gallant in 1970.[1][12] This and subsequent studies were instrumental in demonstrating the antipsychotic efficacy of loxapine.
Experimental Protocol: Bishop and Gallant (1970) - A Controlled Evaluation of Loxapine in Chronic Schizophrenic Patients
-
Study Design: A controlled, comparative clinical trial.
-
Patient Population: Chronic schizophrenic patients.
-
Intervention: Loxapine was compared to a standard antipsychotic of the time, trifluoperazine.
-
Outcome Measures: The primary efficacy assessments were changes in scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
-
Results: The study concluded that loxapine was an effective antipsychotic, with an efficacy comparable to that of trifluoperazine.[1][12]
A 2007 Cochrane review of 41 randomized controlled trials confirmed that loxapine is an effective antipsychotic for schizophrenia, with an efficacy not significantly different from other typical or atypical antipsychotics.[13][14] The review found that compared to placebo, loxapine has a significant antipsychotic effect (Relative Risk 0.30 for "no improvement" at six weeks).[13][14]
Table 3: Summary of Key Early Clinical Trial Findings for Loxapine in Schizophrenia
| Study/Review | Comparison | Key Efficacy Findings | Key Safety Findings |
| Bishop & Gallant (1970)[1][12] | Trifluoperazine | Comparable efficacy in improving symptoms of chronic schizophrenia as measured by BPRS and CGI. | Side effect profile similar to other neuroleptics. |
| Cochrane Review (2007)[13][14] | Placebo | Significant antipsychotic effect (NNT=3). | Increased risk of extrapyramidal side effects. |
| Cochrane Review (2007)[13][14] | Typical Antipsychotics | No significant difference in efficacy on global or mental state. | Similar adverse effect profile. |
| Acutely ill schizophrenic patients study (1980)[2] | N/A | Significant improvement in BPRS and CGI scores from baseline after one week of treatment with loxapine oral concentrate. | Reversible extrapyramidal effects were the majority of adverse reactions. |
Regulatory Approval and Formulations
Oral Formulation (Loxitane®)
The oral formulation of loxapine, Loxitane®, received its initial FDA approval for the treatment of schizophrenia prior to January 1, 1982. This approval was based on the data from the early clinical trials demonstrating its efficacy and acceptable safety profile. Loxitane® was made available in capsule form in various strengths. Although the brand name Loxitane has been discontinued in the U.S., generic versions of loxapine capsules are available.[15][16]
Inhaled Formulation (Adasuve®)
A significant development in the history of loxapine was the creation of an inhaled formulation, Adasuve®, which was approved by the FDA in December 2012 for the acute treatment of agitation associated with schizophrenia or bipolar I disorder in adults.[17] This formulation utilizes a single-use, hand-held inhaler to deliver a thermally generated aerosol of loxapine for rapid systemic absorption.
Phase III clinical trials demonstrated that inhaled loxapine (5 mg and 10 mg) was superior to placebo in reducing agitation, with a statistically significant effect observed as early as 10 minutes post-administration.[17]
Mechanism of Action: Signaling Pathways
Loxapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter systems. The primary mechanism involves the blockade of dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflows
The development of loxapine followed a standard drug discovery and development pipeline, from initial synthesis and preclinical evaluation to extensive clinical trials and regulatory approval.
Conclusion
From its synthesis in the 1960s to its continued use today in various formulations, loxapine has had a lasting impact on the treatment of schizophrenia and other psychotic disorders. Its unique pharmacological profile, bridging the gap between typical and atypical antipsychotics, has made it a subject of ongoing interest for researchers. The development of an inhaled formulation for acute agitation represents a significant innovation in psychiatric care, highlighting the enduring relevance of this well-established neuroleptic. This guide has provided a detailed technical overview of the key milestones in the discovery and historical development of loxapine, offering valuable insights for professionals in the field of drug development and neuroscience.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acutely ill schizophrenic patients treated with loxapine. A clinical study in a community mental health center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. Fifty years of experience with loxapine for the rapid non-coercive tranquilization of acute behavioral disturbances in schizophrenia patients, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. Ki Database - Wikipedia [en.wikipedia.org]
- 9. PDSP Kᵢ Database [pdspdb.unc.edu]
- 10. 23948 [pdspdb.unc.edu]
- 11. Federal Register :: Determination That LOXITANE (Loxapine Succinate) Capsules and Three Other Drug Products Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]
- 12. Loxapine: a controlled evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loxapine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lannett Loxapine capsules get FDA approval - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. drugs.com [drugs.com]
- 17. Rapid acute treatment of agitation in individuals with schizophrenia: multicentre, randomised, placebo-controlled study of inhaled loxapine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for Studying Loxapine's Effects in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, anhedonia), and cognitive deficits. Loxapine is an antipsychotic medication used in the treatment of schizophrenia. Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptor systems in the brain.
To investigate the efficacy and underlying mechanisms of Loxapine, researchers rely on various animal models that recapitulate specific aspects of schizophrenia. These models are crucial for preclinical screening of novel antipsychotic compounds and for understanding the neurobiological basis of the disorder. This document provides an overview of relevant animal models, key behavioral assays, and detailed protocols for studying the effects of Loxapine.
Loxapine's Mechanism of Action
Loxapine is a dibenzoxazepine compound that functions as a dopamine and serotonin receptor antagonist.[1] Its primary mechanism of action involves blocking dopamine D2 and serotonin 5-HT2A receptors.[1][2] The antagonism of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors may contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects compared to some older antipsychotics.[1][3] Loxapine also exhibits affinity for other receptors, including dopamine D4, adrenergic, and histaminergic receptors, which may contribute to its overall pharmacological profile.[1]
Figure 1: Loxapine's primary mechanism of action.
Quantitative Data Summary
Receptor Binding Affinity & Occupancy
The efficacy of Loxapine is closely related to its binding affinity for various neurotransmitter receptors and the resulting in vivo receptor occupancy.
| Receptor | Species | Binding Affinity (Ki, nM) | In Vivo Occupancy (%) | Reference |
| Dopamine D2 | Human | < 2 | 43% - 90% | [1][2][3] |
| Rat | < 100 | - | [4] | |
| Serotonin 5-HT2A | Human | < 2 | 27% - >98% | [1][2][3] |
| Rat | < 100 | - | [4] | |
| Dopamine D1 | Human | 29 | - | [2] |
| Rat | Moderate Affinity | - | [4] | |
| Dopamine D4 | Human | 12 | - | [2] |
| Adrenergic α1 | Rat | < 100 | - | [4] |
Table 1: Summary of Loxapine's receptor binding affinities and in vivo occupancy.
Behavioral Effects in Animal Models
The following table summarizes the effects of Loxapine in key behavioral paradigms relevant to schizophrenia.
| Animal Model | Behavioral Test | Loxapine Effect | Species |
| Standard | Conditioned Avoidance Response | Suppresses avoidance response | Rat |
| Standard | Catalepsy Test | Induces catalepsy at higher doses | Rat |
| Pharmacological (e.g., MK-801) | Prepulse Inhibition | Reverses PPI deficits | Rat/Mouse |
| Pharmacological (e.g., MK-801) | Social Interaction | Ameliorates social withdrawal | Rat/Mouse |
Table 2: Overview of Loxapine's effects in behavioral assays.
Animal Models & Experimental Protocols
Pharmacologically-Induced Model: NMDA Receptor Antagonism
Models using N-methyl-D-aspartate (NMDA) receptor antagonists, such as Dizocilpine (MK-801), are widely employed to induce schizophrenia-like symptoms in rodents, including hyperlocomotion, cognitive deficits, and social withdrawal.[5][6][7] These models are valuable for screening antipsychotic drugs that can reverse these induced deficits.
Figure 2: Workflow for the MK-801 induced schizophrenia model.
Protocol: MK-801 Induced Schizophrenia Model in Mice/Rats
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. Handle the animals daily to reduce stress.
-
Symptom Induction:
-
Loxapine Administration:
-
Dissolve Loxapine in a suitable vehicle (e.g., sterile water with a small amount of acid and adjusted pH).
-
Administer Loxapine at the desired dose (e.g., 0.1 - 10 mg/kg, i.p. or s.c.) approximately 30-60 minutes before the behavioral test, following the MK-801 injection.
-
A control group should receive the vehicle.
-
-
Behavioral Assessment: Conduct behavioral tests as described in the sections below to assess the reversal of MK-801-induced deficits.
Behavioral Assay: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[9][10] Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.[10] This test is used to evaluate the potential of antipsychotics to restore normal sensorimotor gating.[9][11]
Figure 3: Experimental workflow for the Prepulse Inhibition test.
Protocol: Prepulse Inhibition Test
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, an animal holder on a load-cell platform to detect movement, a speaker for auditory stimuli, and a computer with control software.
-
Procedure:
-
Transport the animal to the testing room and allow it to acclimate for at least 30 minutes.[10]
-
Place the animal in the holder inside the chamber.
-
Acclimation Phase: Begin the session with a 5-10 minute acclimation period with only background white noise (e.g., 65-70 dB).[12]
-
Test Phase: Present a series of different trial types in a pseudorandom order with a variable inter-trial interval (ITI) of 10-30 seconds.[10]
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB white noise for 40 ms).[10]
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 50-120 ms before the strong pulse.[10][12]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Each trial type should be presented 6-10 times.[10]
-
-
Data Collection & Analysis:
-
The startle response is recorded as the maximal peak amplitude of the animal's movement.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = 100 x [(Average startle on pulse-alone trials) - (Average startle on prepulse-pulse trials)] / (Average startle on pulse-alone trials) [10]
-
Compare the %PPI between Loxapine-treated and control groups. An increase in %PPI in the Loxapine group indicates a therapeutic effect.
-
Behavioral Assay: Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral screen for antipsychotic activity.[13][14] It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[13] Clinically effective antipsychotics characteristically disrupt this conditioned response.[14][15]
Protocol: Conditioned Avoidance Response Test
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock, a door or opening between compartments, and a system for delivering a conditioned stimulus (CS), such as a light or a tone.[13]
-
Training Procedure:
-
Place the rat in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a buzzer sound) for a set period (e.g., 10 seconds).[16]
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an "avoidance response." No shock is delivered.
-
If the rat fails to move during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.8 mA) is delivered through the grid floor.[17] The shock and CS continue until the animal escapes to the other compartment (an "escape response").
-
Conduct multiple trials (e.g., 30 per session) with a variable ITI.[15] Training continues until animals reach a stable, high level of avoidance (e.g., >80% avoidance responses).
-
-
Drug Testing:
-
Once the animals are trained, administer Loxapine or vehicle.
-
After the appropriate pretreatment time, place the animal in the shuttle box and run a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: A significant decrease in the number of avoidance responses without a corresponding increase in escape failures in the Loxapine-treated group is indicative of antipsychotic-like activity.[13]
Behavioral Assay: Social Interaction Test
Negative symptoms of schizophrenia include social withdrawal and deficits in social cognition. The social interaction test in rodents is used to model these symptoms and assess the efficacy of drugs in improving sociability.[18][19][20]
Protocol: Three-Chamber Social Interaction Test
-
Apparatus: A three-chambered rectangular box with removable partitions between the chambers. Small, transparent wire cages are used to contain "stranger" animals.
-
Procedure: The test is conducted in three phases:
-
Phase 1: Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Phase 2: Sociability Test: Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Phase 3: Social Novelty Preference Test: Keep the now-familiar "stranger 1" in its cage and place a new, unfamiliar "stranger 2" mouse in the previously empty cage. Place the test mouse back in the center chamber and allow it to explore for another 10 minutes.
-
-
Data Collection & Analysis:
-
Use a video tracking system to record the amount of time the test animal spends in each chamber and the time spent sniffing each wire cage.
-
Sociability Index: Compare the time spent with "stranger 1" versus the empty cage in Phase 2. Healthy animals typically spend more time with the stranger mouse.
-
Social Novelty Preference: Compare the time spent with the novel "stranger 2" versus the familiar "stranger 1" in Phase 3. Healthy animals typically spend more time with the novel mouse.
-
An increase in interaction time in Loxapine-treated animals (in a schizophrenia model) compared to vehicle-treated controls suggests an amelioration of social deficits.[18][19]
-
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 11. med-associates.com [med-associates.com]
- 12. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maternal immune activation and repeated maternal separation alter offspring conditioned avoidance response learning and antipsychotic response in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. amuzainc.com [amuzainc.com]
- 20. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loxapine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] While primarily utilized in the management of schizophrenia, recent research has explored its potential in other therapeutic areas, including oncology. These application notes provide a detailed protocol for the dissolution of Loxapine Hydrochloride for use in cell culture experiments, summarize its receptor binding affinities and cytotoxic effects, and illustrate its primary signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of Loxapine Activity
This table summarizes the receptor binding affinities and cytotoxic concentrations of loxapine.
| Parameter | Species | Tissue/Cell Line | Value | Reference(s) |
| Receptor Binding Affinity (Ki) | ||||
| 5-HT2A | Human | Frontal Cortex | 6.2 nM | [3] |
| 5-HT2A | Bovine | Frontal Cortex | 6.6 nM | [3] |
| D2 | Human | Recombinant CHO cells | <2 nM | [4] |
| D1 | Human | Recombinant CHO cells | 12-29 nM | [4] |
| D4 | Human | Recombinant CHO cells | 12-29 nM | [4] |
| D5 | Human | Recombinant CHO cells | 12-29 nM | [4] |
| 5-HT2C | Human | Recombinant HEK-293 cells | 12-29 nM | [4] |
| Cytotoxicity | ||||
| CC50 | Murine | RAW264.7 Macrophages | 23.4 µM | [2] |
| EC50 (anti-S. typhimurium) | Murine | RAW264.7 Macrophages | 4.89 µM | [2] |
Experimental Protocols
Protocol for Dissolving this compound for Cell Culture
This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell culture applications. The procedure for the succinate salt, which is more commonly documented for in vitro use, involves dissolving in an organic solvent followed by dilution in an aqueous buffer.[5] A similar principle is applied here for the hydrochloride salt.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4 or complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg) into the tared tube. The molecular weight of this compound is 364.86 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of this compound, this would be approximately 274 µL.
-
Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. Gentle warming or sonication may be used to aid dissolution if necessary.[4]
-
-
Sterilization and Storage of the Stock Solution:
-
Sterilize the 10 mM stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium or sterile PBS immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting.
-
Note on Stability: Aqueous solutions of loxapine are not recommended for storage for more than one day.[5] Therefore, prepare fresh working solutions for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound working solutions at 2X the final desired concentrations in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Loxapine Signaling Pathway
Caption: Loxapine's primary mechanism of action.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability.
References
Application Notes and Protocols: Loxapine Hydrochloride Solution Preparation and Stability
Introduction
Loxapine is a tricyclic dibenzoxazepine-derivative antipsychotic agent used in the management of schizophrenia.[1][2] As a first-generation (typical) antipsychotic, its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4] For researchers, scientists, and drug development professionals, the accurate preparation of Loxapine Hydrochloride solutions and a thorough understanding of their stability are critical for obtaining reliable and reproducible results in preclinical and clinical studies.
These application notes provide detailed protocols for the preparation of this compound solutions and for assessing their stability. It includes a summary of solubility data, recommended storage conditions, and methodologies for stability-indicating analysis by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is the first step in proper solution preparation.
Table 1: Physicochemical Properties of Loxapine
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][5]oxazepine Hydrochloride | [6][7] |
| Molecular Formula | C₁₈H₁₈ClN₃O • HCl | [6] |
| Molecular Weight | 364.3 g/mol | [6] |
| Appearance | White to slightly yellowish powder | [7] |
| Class | Dibenzoxazepine |[1] |
Loxapine is most commonly available as a succinate or hydrochloride salt. The solubility can differ between salt forms. While the succinate salt has published solubility data in common laboratory solvents, the hydrochloride salt is used in oral concentrate and injectable formulations, often with co-solvents to improve solubility.[7][8][9]
Table 2: Solubility Data for Loxapine Salts
| Salt Form | Solvent | Solubility | Reference |
|---|---|---|---|
| Loxapine Succinate | Ethanol | ~5 mg/mL | [8] |
| Loxapine Succinate | DMSO | ~30 mg/mL | [8] |
| Loxapine Succinate | DMF | ~30 mg/mL | [8] |
| Loxapine Succinate | 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [8] |
| this compound | Aqueous (Injection formulation) | 50 mg/mL (with Polysorbate 80, propylene glycol) |[7] |
Protocols for Solution Preparation
Due to the limited aqueous solubility of loxapine salts, a two-step process involving an organic stock solution is recommended for preparing aqueous solutions for in vitro experiments.[8]
Protocol 2.1: Preparation of a High-Concentration Stock Solution in Organic Solvent
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.643 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial. Add the desired volume of high-purity DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]
Protocol 2.2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the organic stock solution into an aqueous buffer or cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium). It is critical to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[8]
Caption: Workflow for preparing this compound solutions.
Stability of Loxapine Solutions
Loxapine stability is influenced by pH, temperature, and light exposure. Forced degradation studies, primarily conducted on the succinate salt, provide insight into its degradation pathways.
Table 3: Summary of Forced Degradation Studies on Loxapine Succinate
| Stress Condition | Reagents & Duration | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl, Room Temp, 5 hours | Significant degradation | [11][12] |
| Base Hydrolysis | 0.1N NaOH, Room Temp, 5 hours | Significant degradation | [11][12] |
| Oxidation | 30% H₂O₂, Room Temp, 5 hours | Stable / Minor degradation | [11][12] |
| Thermal | 85°C, 7 days | Stable | [11][12] |
| Photolytic | 1.2 million lux hours UV | Stable |[11][12] |
Recommended Storage Conditions
-
Solid Powder: Store this compound powder in a tight container at controlled room temperature (20-25°C), protected from light.[9]
-
Organic Stock Solutions: Store in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[10]
-
Aqueous Working Solutions: Due to limited stability, aqueous solutions should be prepared fresh for each experiment and are not recommended for storage beyond one day.[8]
-
Commercial Injection: The commercial this compound injection should be stored between 15°C and 30°C. It should not be frozen. A color change to light amber is acceptable, but discard if noticeably discolored.[7][9]
Experimental Protocol for Stability Testing (RP-HPLC)
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying Loxapine and detecting any degradation products. The following is a representative protocol synthesized from published methods.[11][13]
Protocol 4.1: Stability-Indicating RP-HPLC Method
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a primary stock solution of Loxapine reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable organic solvent.
-
Prepare a series of working standards (e.g., 75-225 µg/mL) by diluting the primary stock with the mobile phase to generate a calibration curve.[13]
-
-
Sample Preparation:
-
Prepare this compound solutions at a known concentration (e.g., 150 µg/mL) in the desired matrix or solvent system.
-
Subject the samples to stress conditions as described in Table 3.
-
Prior to injection, filter all samples and standards through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standards to establish the calibration curve and system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the stressed samples.
-
Monitor the chromatograms for a decrease in the peak area of the parent Loxapine peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of Loxapine remaining at each time point.
-
Assess peak purity to ensure the main peak is not co-eluting with degradants.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Loxapine peak.[11]
-
Caption: Experimental workflow for a forced degradation study.
Mechanism of Action & Signaling Pathway
Loxapine's antipsychotic effect is mediated through its interaction with multiple neurotransmitter systems. The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors.[1][3] This dual antagonism is believed to be key to its efficacy in treating the positive symptoms of schizophrenia.[3][4] Its affinity for other receptors, such as histamine H1 and alpha-1 adrenergic receptors, contributes to its side effect profile, including sedation and orthostatic hypotension.[3]
Caption: Loxapine blocks D2 and 5-HT2A postsynaptic receptors.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C18H19Cl2N3O | CID 71400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. ijpsr.com [ijpsr.com]
Application Notes: Utilizing Loxapine for the Investigation of Dopaminergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent that has been used in the treatment of schizophrenia for several decades.[1][2] Its chemical structure is closely related to that of the atypical antipsychotic, clozapine.[1][3] Loxapine's primary therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors, a hallmark of "typical" or first-generation antipsychotics.[1][4][5] However, its complex pharmacological profile, which includes significant interaction with various other dopamine and serotonin receptor subtypes, makes it a valuable tool for investigating the intricate neurocircuitry of dopaminergic pathways.[3][6][7]
Historically classified as a typical antipsychotic, recent evidence suggests loxapine possesses "atypical" characteristics, particularly at lower doses, due to its potent blockade of serotonin 5-HT2A receptors.[1][8] This dual antagonism of D2 and 5-HT2A receptors allows researchers to probe the interplay between dopaminergic and serotonergic systems.[4][5][9] This document provides detailed protocols and data for using loxapine as a pharmacological tool to explore dopamine signaling, receptor function, and related behaviors.
Mechanism of Action
Loxapine exerts its primary effect through the blockade of postsynaptic D2 dopamine receptors, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4] Beyond its high affinity for D2 receptors, loxapine also demonstrates significant binding to a range of other receptors, which contributes to its complex clinical and research profile.
-
Dopamine Receptors: Loxapine has a high affinity for D2 receptors and binds with intermediate affinity to D1 and D4 receptors.[1][3][6][7] Its strong affinity for the D4 receptor subtype is a characteristic it shares with clozapine.[3][7]
-
Serotonin Receptors: Loxapine is a potent antagonist at 5-HT2A receptors.[1][4][5] The ratio of 5-HT2A to D2 receptor blockade is a key factor in classifying antipsychotics as "atypical," and loxapine's equipotent blockade of these receptors suggests a profile that bridges typical and atypical agents.[1][10]
-
Other Receptors: Loxapine also shows affinity for adrenergic, histaminergic (H1), and muscarinic (M1) receptors, which can contribute to its side-effect profile, including sedation and anticholinergic effects.[3][4]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of loxapine for various human recombinant dopamine and serotonin receptors. Lower Kb/Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Kb/Ki) in nM | Reference |
| Dopamine Receptors | ||
| D1 | 12 - 29 | [1] |
| D2 | < 2 | [1] |
| D3 | > 1000 | [1] |
| D4 | High Affinity (Potency: D4 > D1 > D2) | [11] |
| D5 | 12 - 29 | [1] |
| Serotonin Receptors | ||
| 5-HT2A | < 2 | [1] |
| 5-HT2C | 12 - 29 | [1] |
| 5-HT1A | > 1000 | [1] |
| 5-HT6 | > 1000 (in vitro), possible affinity in vivo | [1] |
| 5-HT7 | > 1000 | [1] |
Note: Binding affinities can vary based on experimental conditions and assay type (e.g., Kb vs. Ki).
Experimental Protocols
The following protocols provide a framework for using loxapine in common preclinical research models to investigate dopaminergic pathways.
Protocol 1: In Vivo Microdialysis in Rodents
This protocol details how to measure extracellular dopamine and its metabolites in a specific brain region (e.g., striatum) of a freely moving rat following loxapine administration.
Objective: To determine the effect of systemic loxapine administration on extracellular dopamine concentrations in the striatum.
Materials:
-
Loxapine succinate
-
Vehicle solution (e.g., sterile saline or 0.1% tartaric acid)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) with appropriate membrane cutoff
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Male Wistar rats (250-300g)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the desired brain region (e.g., dorsolateral striatum).
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimatize.
-
Gently insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline.
-
-
Drug Administration:
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.
-
Immediately analyze the samples using an HPLC-ECD system to quantify dopamine, DOPAC, and HVA concentrations. Alternatively, add a stabilizer and freeze samples at -80°C for later analysis.
-
-
Data Analysis:
-
Calculate the concentration of each analyte in the dialysate.
-
Express the post-injection data as a percentage of the average baseline concentration.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of loxapine versus vehicle over time.
-
Protocol 2: In Vivo Single-Unit Electrophysiology
This protocol is for recording the firing activity of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in an anesthetized rat following loxapine administration.
Objective: To assess how loxapine modulates the firing rate and pattern (e.g., burst firing) of midbrain dopamine neurons.
Materials:
-
Loxapine succinate and vehicle
-
Urethane or other suitable anesthetic for electrophysiology
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes)
-
Amplifier and data acquisition system (e.g., Spike2)
-
Heating pad to maintain body temperature
Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., urethane, 1.5 g/kg, i.p.) and place it in the stereotaxic frame.
-
Perform a craniotomy over the VTA or SNc.
-
-
Neuron Identification:
-
Slowly lower the recording electrode into the target region.
-
Identify putative dopamine neurons based on their established electrophysiological characteristics: slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a characteristic triphasic waveform.
-
-
Baseline Recording:
-
Once a stable, spontaneously active dopamine neuron is isolated, record its baseline firing activity for at least 10-15 minutes.
-
-
Drug Administration:
-
Administer loxapine intravenously (i.v.) or intraperitoneally (i.p.). Cumulative dosing schedules can be used to generate a dose-response curve.
-
-
Data Recording and Analysis:
-
Continuously record the neuron's activity for a defined period after each dose.
-
Analyze the data to determine changes in firing rate (spikes/second) and the percentage of spikes fired in bursts.
-
Compare post-drug activity to the baseline period using statistical tests (e.g., paired t-test or one-way ANOVA).
-
Protocol 3: Conditioned Avoidance Response (CAR) Behavioral Assay
The CAR test is a classic behavioral paradigm used to screen for antipsychotic activity. The ability of a drug to suppress the avoidance response without producing motor impairment is predictive of clinical antipsychotic efficacy.
Objective: To evaluate the antipsychotic-like potential of loxapine by measuring its effect on a learned avoidance behavior.
Materials:
-
Loxapine succinate and vehicle
-
Shuttle box apparatus with a light/tone conditioned stimulus (CS) and a foot-shock unconditioned stimulus (US)
-
Male Sprague-Dawley rats or mice
Methodology:
-
Training Phase:
-
Place the animal in one compartment of the shuttle box.
-
Initiate a trial with the presentation of a CS (e.g., a light and/or a tone) for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.
-
If the animal fails to move, a mild foot-shock (US) is delivered through the grid floor, which continues until the animal escapes to the other compartment (an "escape response").
-
Repeat trials (e.g., 30 trials per day) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Phase:
-
Once stable performance is achieved, administer loxapine (e.g., 0.5-5 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Collection and Analysis:
-
For each animal, record the number of avoidance responses, escape failures (i.e., failure to escape the shock, indicating motor impairment or sedation), and inter-trial crosses.
-
Analyze the data using ANOVA to compare the effects of different doses of loxapine to the vehicle control. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Loxapine used for? [synapse.patsnap.com]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 5. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 6. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis with Loxapine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] In vivo microdialysis is a powerful technique for studying the pharmacodynamic effects of antipsychotics like loxapine in the brain of freely moving animals. This technique allows for the continuous sampling of the extracellular fluid in specific brain regions, providing real-time information on how drug administration alters neurotransmitter levels. These application notes provide a detailed protocol for conducting in vivo microdialysis studies with loxapine in a rodent model, focusing on its effects on dopamine and serotonin systems.
Loxapine's Mechanism of Action
Loxapine's antipsychotic effects are mediated through its interaction with several neurotransmitter systems. It is a potent antagonist at dopamine D2 receptors, which is thought to alleviate the positive symptoms of schizophrenia.[2] Additionally, loxapine exhibits high affinity for serotonin 5-HT2A receptors, a characteristic shared with atypical antipsychotics, which may contribute to its effects on negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1][2] Loxapine also has affinity for other receptors, including histamine H1, adrenergic alpha-1, and muscarinic M1 receptors, which may contribute to its sedative and other side effect profiles.[2]
Signaling Pathway of Loxapine's Primary Action
References
- 1. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. A brain microdialysis study on 5-HT release in freely moving rat lines selectively bred for differential 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Loxapine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent utilized in the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4][5] Loxapine is considered a "mid-potency" typical antipsychotic, though its significant affinity for the 5-HT2A receptor is a characteristic shared with atypical antipsychotics.[2] The development of Loxapine analogs with improved efficacy, selectivity, and side-effect profiles is a key objective in antipsychotic drug discovery. This document provides detailed protocols for cell-based functional assays designed to screen and characterize Loxapine analogs for their activity at human dopamine D2 and serotonin 5-HT2A receptors.
The provided assays are essential tools for identifying and characterizing the pharmacological properties of novel compounds. These include a cAMP assay for the Gi/o-coupled D2 receptor, a calcium flux assay for the Gq-coupled 5-HT2A receptor, and a versatile reporter gene assay applicable to various GPCR signaling pathways.
Data Presentation
The following tables summarize the binding affinities and functional potencies of Loxapine and other reference compounds at the dopamine D2 and serotonin 5-HT2A receptors. This data is crucial for comparative analysis when screening novel Loxapine analogs.
Table 1: Binding Affinity (Ki) of Loxapine and Reference Compounds
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Loxapine | <2 | <2 | [6] |
| Haloperidol | - | - | |
| Ketanserin | - | 0.0057 (IC50) | [5] |
| Ritanserin | - | 0.0092 (IC50) | [5] |
| Spiperone | - | 0.0031 (IC50) | [5] |
Table 2: Functional Potency (EC50/IC50) of Loxapine and Reference Compounds
| Compound | Receptor | Assay Type | Potency (nM) | Reference |
| Loxapine | 5-HT2A | Calcium Mobilization | - | [7] |
| Serotonin (5-HT) | 5-HT2A | Calcium Mobilization | 1.9 (EC50) | [8] |
| Dopamine | D2 | cAMP Inhibition | 2760 (EC50) | [9] |
| Haloperidol | D2 | Radioligand Binding | 8.1 (Ki) | [10] |
| Alpha-methyl-5-HT | 5-HT2A | IP1 Accumulation | 79 (EC50) | [5] |
| (δ)-DOI | 5-HT2A | IP1 Accumulation | 9.3 (EC50) | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.
Experimental Workflow: cAMP Assay
Caption: Workflow for a competitive cAMP assay.
Experimental Workflow: Calcium Flux Assay
References
- 1. innoprot.com [innoprot.com]
- 2. revvity.com [revvity.com]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells | HTS039RTA [merckmillipore.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. innoprot.com [innoprot.com]
- 10. genscript.com [genscript.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Loxapine Dosage for Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Loxapine dosage in preclinical animal models. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
1. How do I determine the starting dose of Loxapine for my animal model?
Determining the appropriate starting dose is critical for the success of your preclinical study. A common approach is to use a dose conversion formula based on body surface area (BSA) from human equivalent doses (HED).[1] However, it is crucial to also consider the specific animal model, the targeted behavioral phenotype, and the existing literature.
-
Recommendation: Start with a low dose and perform a dose-response study to identify the optimal concentration that elicits the desired pharmacological effect without causing significant side effects. For instance, in rats, a study investigating Loxapine's pharmacokinetics used a low oral dose, which resulted in high levels of its active metabolite, 7-hydroxy-loxapine, in the brain.[2]
2. What is the recommended route of administration for Loxapine in rodents?
Loxapine can be administered via several routes in preclinical models, including oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route depends on the experimental goals, the required onset and duration of action, and the formulation of the drug.
-
Oral (p.o.): Often administered via gavage. Absorption is generally good, but it is subject to first-pass metabolism in the liver.[2][3]
-
Intraperitoneal (i.p.): A common route in rodents that allows for rapid absorption into the systemic circulation.[4]
-
Subcutaneous (s.c.): Provides a slower and more sustained release of the drug compared to i.p. injection.
3. My animals are showing excessive sedation. What should I do?
Excessive sedation is a common side effect of Loxapine, primarily due to its antagonist activity at histamine H1 and alpha-1 adrenergic receptors.[5][6]
-
Troubleshooting Steps:
-
Reduce the Dose: This is the most straightforward approach. Refer to your dose-response curve to select a lower dose that is still within the therapeutic window.
-
Change the Route of Administration: If using i.p. injection, which leads to rapid peak plasma concentrations, consider switching to oral or subcutaneous administration for a slower absorption profile.
-
Acclimatize the Animals: Allow animals to habituate to the experimental procedures and environment to minimize stress-induced sedation.
-
Timing of Behavioral Testing: Conduct behavioral tests when the sedative effects are likely to be minimal, which may be several hours after drug administration.
-
4. I am not observing the expected antipsychotic-like effects in my behavioral paradigm. What could be the reason?
Several factors can contribute to a lack of efficacy in behavioral tests.
-
Troubleshooting Steps:
-
Verify Drug Formulation and Stability: Ensure that the Loxapine solution is prepared correctly and has not degraded. Loxapine solutions should be protected from light.[7]
-
Check the Dose: The dose may be too low to achieve sufficient receptor occupancy. A dose-response study is essential. It has been noted that the half-life of antipsychotics in rodents is significantly shorter than in humans, which may necessitate higher or more frequent dosing to maintain clinically relevant receptor occupancy.[8]
-
Timing of the Behavioral Test: The timing of the test relative to drug administration is critical. The peak effect of Loxapine after oral administration in animals is typically observed within 1.5 to 3 hours.[9]
-
Choice of Behavioral Test: Ensure the chosen behavioral paradigm is appropriate for detecting the effects of Loxapine. For example, amphetamine-induced hyperlocomotion is a common test to assess antipsychotic activity.[10]
-
Metabolism: Loxapine is extensively metabolized in the liver to active metabolites like 7-hydroxy-loxapine and amoxapine, which have their own pharmacological profiles.[2][11] The balance between the parent drug and its metabolites can influence the overall effect.
-
5. How can I minimize extrapyramidal side effects (EPS) in my animal models?
Loxapine can induce extrapyramidal symptoms, which are movement-related side effects.[6][12]
-
Troubleshooting Steps:
-
Use the Lowest Effective Dose: Higher doses are more likely to induce EPS.
-
Consider Atypical Properties: Loxapine has a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, which is a characteristic of atypical antipsychotics and may be associated with a lower risk of EPS at lower doses.[11][13][14]
-
Monitor for Catalepsy: The catalepsy test is a common method to assess the liability of antipsychotics to induce extrapyramidal side effects in rodents.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Loxapine in preclinical models.
Table 1: Loxapine Dosage and Administration in Rodents
| Animal Model | Route of Administration | Dosage Range | Notes | Reference(s) |
| Rat | Oral (p.o.) | Low dose (specifics not detailed in abstract) | Resulted in high brain concentrations of the active metabolite 7-hydroxy-loxapine. | [2] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg (daily) | Used to study effects on serotonin and dopamine receptor density. | [4] |
| Mouse | Intraperitoneal (i.p.) | 0.15-0.6 mg/kg (Haloperidol for comparison) | Effective in reversing amphetamine-induced hyperlocomotion. | [15] |
| Mouse | Intraperitoneal (i.p.) | 1.25-5.0 mg/kg (Clozapine for comparison) | Effective in reversing amphetamine-induced hyperlocomotion. | [15] |
Table 2: Pharmacokinetic Parameters of Loxapine in Rodents
| Parameter | Value | Animal Model | Route of Administration | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~2 minutes | Human (inhalation for rapid delivery) | Inhalation | [16] |
| Terminal Half-life | ~7.1 hours | Human (inhalation) | Inhalation | [16] |
| Brain Distribution | High levels of 7-hydroxy-loxapine | Rat | Oral | [2] |
| Tissue Distribution | Preferential distribution in lungs, brain, spleen, heart, and kidney. | Animals (unspecified) | Oral/Parenteral | [3][7][17] |
Key Experimental Protocols
1. Amphetamine-Induced Hyperlocomotion Test
This test is a widely used animal model to screen for antipsychotic activity, reflecting the positive symptoms of schizophrenia.[10]
-
Animals: Male Swiss albino mice or Wistar rats.
-
Procedure:
-
Acclimatize animals to the open-field arena (e.g., a 40 cm diameter circular arena) for a set period (e.g., 30 minutes).
-
Administer Loxapine or vehicle via the desired route (e.g., i.p.).
-
After a specific pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the animal back into the open-field arena and record locomotor activity (e.g., distance moved, rearing frequency) for a defined period (e.g., 10-60 minutes) using an automated tracking system.
-
-
Expected Outcome: Loxapine is expected to dose-dependently reduce the hyperlocomotion induced by amphetamine.
2. Catalepsy Test
This test is used to assess the potential of a drug to induce extrapyramidal side effects.[15]
-
Animals: Male Swiss mice or rats.
-
Procedure:
-
Administer Loxapine or a control substance.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the animal to remove both paws from the bar (the cataleptic time). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Expected Outcome: A dose-dependent increase in the time the animal remains in the cataleptic posture indicates a higher liability for inducing EPS.
Visualizations
Caption: Loxapine's primary mechanism of action.
Caption: A typical experimental workflow for assessing Loxapine's efficacy.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loxapine Capsules, USP Rx only [dailymed.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. drugcentral.org [drugcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. Loxapine - Wikipedia [en.wikipedia.org]
- 12. Loxapine: a review of its pharmacological properties and therapeutic efficacy as an antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-dose loxapine in the treatment of schizophrenia: is it more effective and more "atypical" than standard-dose loxapine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Loxapine-Induced Extrapyramidal Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing extrapyramidal side effects (EPS) of Loxapine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Loxapine-induced extrapyramidal side effects?
A1: Loxapine is a typical antipsychotic that primarily acts as an antagonist at dopamine D2 receptors.[1][2] Blockade of D2 receptors in the nigrostriatal dopamine pathway disrupts normal motor function, leading to the emergence of extrapyramidal symptoms (EPS) such as catalepsy (a state of immobility and muscle rigidity), tremors, and vacuous chewing movements (VCMs).[3][4] Loxapine also exhibits antagonism at serotonin 5-HT2A receptors, which can modulate dopamine release in the striatum and potentially influence the severity of EPS.[2][5]
Q2: What are the common animal models to assess Loxapine-induced EPS?
A2: The most common animal models for assessing antipsychotic-induced EPS include:
-
Catalepsy Bar Test: This test measures the time an animal (typically a rat or mouse) remains in an externally imposed, awkward posture, reflecting the cataleptic state.[3]
-
Rotating Pole Test: This test assesses motor coordination and balance by requiring the animal to traverse a rotating rod. Deficits in performance can indicate motor impairments related to EPS.
-
Vacuous Chewing Movements (VCMs) Quantification: This involves observing and counting purposeless, repetitive chewing movements in rodents, which is considered an animal model of tardive dyskinesia, a long-term side effect of antipsychotics.[6]
Q3: At what doses does Loxapine typically induce EPS in rats?
A3: The dose of Loxapine required to induce EPS can vary depending on the specific animal strain, route of administration, and the specific EPS being measured. However, studies have shown that a subcutaneous dose of 0.3 mg/kg of Loxapine can induce catalepsy in rats.[3][4] Higher doses are generally associated with more severe and prolonged extrapyramidal symptoms.
Q4: How can Loxapine-induced EPS be managed in animal studies?
A4: Loxapine-induced EPS can be managed by co-administration of anticholinergic drugs, such as biperiden and trihexyphenidyl.[7] These drugs act as muscarinic receptor antagonists, helping to restore the balance between dopamine and acetylcholine neurotransmission in the striatum, thereby alleviating the motor side effects.[8]
Q5: What is the recommended dosage of anticholinergic agents to counteract Loxapine-induced EPS in animal studies?
A5: The dosage of anticholinergic agents should be determined empirically for each study. However, as a starting point, a study on haloperidol-induced catalepsy in mice used trihexyphenidyl at a dose of 10 mg/kg orally.[9] For drug-induced extrapyramidal reactions in humans, the usual total daily dosage of trihexyphenidyl is 2-15 mg.[10] It is crucial to perform dose-response studies to find the optimal dose for your specific experimental conditions.
Troubleshooting Guides
Catalepsy Bar Test
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in catalepsy scores between animals in the same group. | - Inconsistent handling of animals.- Environmental stressors (noise, light).- Individual differences in drug metabolism.- Variation in the placement of paws on the bar. | - Handle all animals gently and consistently.- Conduct the test in a quiet, low-light environment.- Increase the sample size to account for individual variability.- Ensure precise and consistent placement of the animal's forepaws on the bar.[11] |
| No significant catalepsy observed at expected Loxapine doses. | - Incorrect drug dosage or administration.- Animal strain is less sensitive to Loxapine.- Insufficient time elapsed after drug administration. | - Double-check all calculations and administration procedures.- Consider using a different, more sensitive rodent strain.[12]- Perform a time-course study to determine the peak effect of Loxapine. |
| Control (vehicle-treated) animals show signs of catalepsy. | - Stress from handling or the testing environment.- Underlying health issues in the animals. | - Acclimatize animals to the testing room and apparatus before the experiment.- Ensure animals are healthy and free from any conditions that might affect motor function. |
| Animals actively resist being placed on the bar. | - Fear or anxiety related to the apparatus or handling. | - Habituate the animals to the testing procedure for several days before the actual experiment.- Handle animals gently to minimize stress. |
Rotating Pole Test
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Animals refuse to move or fall off the pole immediately. | - Lack of motivation.- High level of anxiety.- Severe motor impairment. | - Provide a familiar and desirable "home cage" environment at the end of the pole to encourage movement.- Habituate animals to the apparatus and the testing room.- If motor impairment is too severe, consider using a lower dose of Loxapine or a less challenging test. |
| High variability in performance within the same group. | - Inconsistent training or testing procedures.- Differences in animal learning ability.- Fluctuations in the animal's attention or motivation. | - Standardize the training and testing protocols for all animals.- Ensure all animals receive the same number of training trials.- Conduct the test at the same time of day to minimize circadian variations in performance. |
| Animals "hug" or passively rotate with the pole instead of walking. | - The diameter of the pole may be too small for the animal to balance properly. | - Use a pole with a larger diameter that is appropriate for the size of the animal being tested. |
Vacuous Chewing Movements (VCMs) Quantification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in distinguishing VCMs from normal oral movements (e.g., grooming). | - Lack of clear and consistent scoring criteria. | - Develop a detailed scoring sheet with clear definitions and visual examples of VCMs versus other oral behaviors.[13]- Train all observers to ensure high inter-rater reliability. |
| Low frequency of VCMs even after chronic Loxapine administration. | - Insufficient duration of drug treatment.- Animal strain may be resistant to developing VCMs. | - Extend the duration of Loxapine administration, as VCMs are a tardive (late-onset) side effect.- Consider using a different rodent strain known to be more susceptible to developing VCMs.[12] |
| High background oral movements in control animals. | - Natural exploratory or grooming behaviors. | - Habituate the animals to the observation chamber to reduce exploratory behaviors.- Score VCMs during periods when the animal is not actively engaged in other behaviors like grooming or eating. |
Quantitative Data Summary
Table 1: Loxapine-Induced Catalepsy in Rats
| Dose (mg/kg, s.c.) | Effect | Reference |
| 0.3 | Induction of catalepsy | [3][4] |
Table 2: Management of Antipsychotic-Induced EPS in Animal Models
| Management Drug | Dose (mg/kg) | Route | Animal Model | Effect | Reference |
| Trihexyphenidyl | 10 | Oral | Haloperidol-induced catalepsy in mice | Significant reduction in cataleptic scores | [9] |
| Olanzapine | 1 | IP | Trihexyphenidyl-induced hyperlocomotion in mice | Prevention of hyperlocomotion | [14] |
Experimental Protocols
Catalepsy Bar Test Protocol
Objective: To assess the cataleptic state induced by Loxapine in rats.
Apparatus:
-
A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
Procedure:
-
Administer Loxapine or vehicle to the rats according to the experimental design.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.
-
A cut-off time (e.g., 180 or 300 seconds) should be set. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Repeat the measurement 2-3 times for each animal at each time point and calculate the average descent latency.
Data Analysis:
-
Compare the mean descent latency between the Loxapine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Rotating Pole Test Protocol
Objective: To evaluate motor coordination and balance deficits induced by Loxapine.
Apparatus:
-
A horizontal wooden or plastic pole (approximately 50-60 cm long and 2-3 cm in diameter) is mounted on a stand, elevated above the floor. The pole should be able to rotate at a constant speed.
Procedure:
-
Habituation and Training: For 2-3 days prior to the experiment, train the animals to traverse the stationary and rotating pole. Place the animal at one end of the pole and allow it to walk to the other end.
-
Testing:
-
Administer Loxapine or vehicle.
-
At specified time points, place the animal at one end of the rotating pole.
-
Record the time it takes for the animal to traverse the entire length of the pole.
-
Also, record the number of foot slips or falls from the pole.
-
Conduct multiple trials for each animal and average the results.
-
Data Analysis:
-
Compare the mean time to traverse the pole and the number of foot slips/falls between the different treatment groups.
Vacuous Chewing Movements (VCMs) Quantification Protocol
Objective: To quantify the frequency of purposeless chewing movements as a model of tardive dyskinesia.
Procedure:
-
Administer Loxapine or vehicle to the animals daily for an extended period (e.g., several weeks).
-
At regular intervals (e.g., weekly), place each animal individually in a transparent observation cage.
-
Allow the animal to acclimatize for a few minutes.
-
Observe the animal for a set period (e.g., 2-5 minutes) and count the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed towards any object.[13]
-
To increase reliability, the observation sessions should be video-recorded and scored by two independent observers who are blind to the treatment conditions.
Data Analysis:
-
Calculate the mean number of VCMs per observation period for each group.
-
Analyze the data using statistical methods appropriate for repeated measures (e.g., repeated measures ANOVA) to assess the development of VCMs over time.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Loxapine-Induced Extrapyramidal Side Effects.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway in EPS.
Caption: Experimental Workflow for Studying Loxapine-Induced EPS.
References
- 1. Protein-Protein Coupling/Uncoupling Enables Dopamine D2 Receptor Regulation of AMPA Receptor-Mediated Excitotoxicity | Journal of Neuroscience [jneurosci.org]
- 2. 5-HT2A and 5-HT2C/2B receptor subtypes modulate dopamine release induced in vivo by amphetamine and morphine in both the rat nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic haloperidol and clozapine on vacuous chewing and dopamine-mediated jaw movements in rats: evaluation of a revised animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. drugs.com [drugs.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Loxapine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loxapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Loxapine's poor oral bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Loxapine poor in our animal experiments?
A1: Loxapine's low oral bioavailability, typically around 33% in humans, is primarily due to extensive first-pass metabolism in the liver. After oral administration, Loxapine is rapidly absorbed from the gastrointestinal tract but then passes through the liver via the portal vein. In the liver, a significant portion of the drug is metabolized by cytochrome P450 (CYP) enzymes before it can reach systemic circulation and its target receptors. This pre-systemic metabolism reduces the amount of active Loxapine that is available to exert its pharmacological effect.
Q2: What are the main strategies to overcome Loxapine's poor oral bioavailability in preclinical studies?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of Loxapine by minimizing first-pass metabolism. These include:
-
Nanoformulations: Encapsulating Loxapine in nanocarriers such as Solid Lipid Nanoparticles (SLNs) or formulating it as a Self-Emulsifying Drug Delivery System (SEDDS) can alter its absorption pathway. These formulations can promote lymphatic uptake, bypassing the portal circulation and thus reducing hepatic first-pass metabolism.
-
Prodrugs: Modifying the Loxapine molecule to create a prodrug can temporarily mask the sites susceptible to first-pass metabolism. The prodrug is designed to be absorbed intact and then converted to the active Loxapine in the systemic circulation.
-
Alternative Routes of Administration: While the focus is on oral delivery, it's worth noting that routes like inhalation, intramuscular, and transdermal administration inherently bypass first-pass metabolism, leading to higher bioavailability.
Q3: We are observing inconsistent plasma concentrations of Loxapine in our rat studies. What could be the cause?
A3: Inconsistent plasma concentrations of Loxapine can stem from several factors:
-
Variability in First-Pass Metabolism: The expression and activity of CYP enzymes can vary between individual animals, leading to differences in the extent of first-pass metabolism.
-
Formulation Issues: If you are using a simple suspension of Loxapine, its poor aqueous solubility can lead to variable dissolution and absorption. The physical properties of the suspension (e.g., particle size, aggregation) can also change over time.
-
Gastrointestinal Factors: The pH of the gastrointestinal tract, gastric emptying time, and food effects can all influence the dissolution and absorption of Loxapine. Dosing in fasted versus fed states can lead to significant differences in bioavailability.
-
Analytical Method Variability: Ensure that your bioanalytical method for quantifying Loxapine in plasma is validated, robust, and reproducible.
Q4: How can we confirm that our nanoformulation is enhancing bioavailability by bypassing first-pass metabolism?
A4: To confirm a reduction in first-pass metabolism, you can design a pharmacokinetic study that compares the administration of your nanoformulation to a standard oral solution of Loxapine. Key indicators would be:
-
Increased Area Under the Curve (AUC): A significantly higher AUC for the nanoformulation compared to the oral solution at the same dose suggests greater systemic exposure.
-
Increased Cmax: A higher peak plasma concentration can also indicate improved absorption and reduced pre-systemic clearance.
-
Lymphatic Cannulation Studies: In more advanced studies, you can cannulate the mesenteric lymph duct in rodents to directly measure the amount of Loxapine absorbed via the lymphatic system.
-
Metabolite Profiling: A lower ratio of metabolites to the parent drug in plasma shortly after administration of the nanoformulation compared to the oral solution can suggest that less of the drug has undergone first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Loxapine Plasma Concentrations After Oral Gavage in Rats
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and dissolution of Loxapine powder. | Formulate Loxapine as a nanosuspension to increase the surface area for dissolution. | Increased dissolution rate and more consistent absorption, leading to higher and less variable plasma concentrations. |
| Extensive first-pass metabolism. | Develop a Solid Lipid Nanoparticle (SLN) or Self-Emulsifying Drug Delivery System (SEDDS) formulation to promote lymphatic uptake. | A significant increase in AUC and Cmax compared to a Loxapine oral solution, indicating bypass of the liver's first-pass effect. |
| Inconsistent dosing volume or technique. | Ensure accurate calibration of gavage needles and consistent administration technique across all animals. Use a colored dye in a practice run to verify dosing accuracy. | Reduced variability in plasma concentrations between individual animals within the same group. |
| Food effects influencing absorption. | Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). | More consistent and predictable absorption profiles. |
Issue 2: Difficulty in Formulating Stable Loxapine-Loaded Nanoparticles
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug expulsion from the lipid matrix in SLNs during storage. | Use a blend of lipids with different chain lengths or incorporate a liquid lipid to create Nanostructured Lipid Carriers (NLCs). This creates imperfections in the crystal lattice, providing more space for the drug. | Improved drug entrapment efficiency and better physical stability of the nanoparticles over time. |
| Phase separation or drug precipitation in SEDDS. | Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize Loxapine. Construct pseudo-ternary phase diagrams to identify the optimal ratios for stable microemulsion formation. | A clear, thermodynamically stable SEDDS formulation that readily forms a nanoemulsion upon dilution with aqueous media without drug precipitation. |
| Particle aggregation. | Optimize the concentration of the stabilizer (surfactant or polymer). Measure the zeta potential of the nanoparticles; a value greater than |30| mV generally indicates good electrostatic stability. | A stable nanoparticle dispersion with a low polydispersity index (PDI) and minimal change in particle size over time. |
Experimental Protocols & Data
Loxapine Metabolism Pathway
Loxapine undergoes extensive metabolism primarily through the cytochrome P450 enzyme system in the liver. The main metabolic pathways include hydroxylation, N-demethylation, and N-oxidation.
Protocol 1: Preparation of Loxapine Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methodologies used for other poorly water-soluble antipsychotic drugs and can be optimized for Loxapine.
Workflow for Loxapine SLN Preparation
Methodology:
-
Preparation of the Lipid Phase: Accurately weigh a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) and melt it by heating to 5-10°C above its melting point. Dissolve the accurately weighed Loxapine in the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot coarse emulsion to high-energy ultrasonication using a probe sonicator for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Solidification: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring to solidify the lipid nanoparticles.
-
Characterization: Characterize the prepared Loxapine-loaded SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of Loxapine Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general framework for developing a Loxapine SEDDS.
Logical Relationship for SEDDS Formulation Development
Methodology:
-
Excipient Screening: Determine the solubility of Loxapine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400). Select excipients that show the highest solubilization capacity for Loxapine.
-
Construction of Pseudo-ternary Phase Diagrams: Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant. For each mixture, titrate with water and observe for the formation of a clear or slightly bluish nanoemulsion. Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
Preparation of Loxapine-Loaded SEDDS: Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region. Dissolve the required amount of Loxapine in this mixture with the aid of gentle vortexing and heating if necessary.
-
Characterization: Evaluate the prepared Loxapine-loaded SEDDS for self-emulsification time, droplet size, and PDI upon dilution in simulated gastric and intestinal fluids.
Comparative Pharmacokinetic Data (Representative)
Since direct comparative in vivo data for various oral Loxapine formulations is limited, the following table presents representative data from studies on other antipsychotics with similar bioavailability challenges, illustrating the potential improvements that can be achieved with nanoformulations.
Table 1: Representative Pharmacokinetic Parameters of an Antipsychotic Drug in Different Oral Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 250 ± 45 | 2.0 | 1800 ± 350 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 850 ± 120 | 1.5 | 6300 ± 800 | ~350 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 700 ± 90 | 1.0 | 5400 ± 750 | ~300 |
Note: The data presented in this table is illustrative and based on findings for antipsychotic drugs with similar properties to Loxapine. Actual results for Loxapine formulations may vary and require experimental verification.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Methodology:
-
Animal Model: Use healthy adult male Wistar or Sprague-Dawley rats, fasted overnight before the experiment with free access to water.
-
Dosing: Divide the animals into groups (n=6 per group) and administer the different Loxapine formulations (e.g., oral solution, SLN dispersion, SEDDS) via oral gavage at a consistent dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Loxapine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulations compared to the oral solution.
This technical support center provides a foundational guide for addressing the poor oral bioavailability of Loxapine. The provided protocols and troubleshooting information are intended to assist researchers in designing and conducting experiments to improve the delivery of this important therapeutic agent.
Loxapine Hydrochloride stability in different buffer systems
Welcome to the technical support center for loxapine hydrochloride stability studies. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the successful execution of their experiments.
FAQs and Troubleshooting Guides
This section addresses common issues and questions related to the stability of this compound in various buffer systems.
Q1: At what pH is this compound most stable?
Q2: I am observing precipitation in my this compound buffer solution. What could be the cause?
A2: Precipitation of this compound in a buffer solution can be attributed to several factors:
-
pH Shift: Loxapine is a weakly basic drug. An increase in pH towards the alkaline range can cause the free base to precipitate, as it is less soluble than the hydrochloride salt. Ensure your buffer has sufficient capacity to maintain the desired pH, especially after the addition of the drug substance.
-
Buffer Choice and Concentration: The components of your buffer system could interact with this compound. High concentrations of certain buffer salts may lead to salting out. It is advisable to start with a lower buffer concentration and gradually increase it if needed for pH control.
-
Temperature: Changes in temperature can affect the solubility of this compound. If you are working with saturated or near-saturated solutions, a decrease in temperature could cause the drug to precipitate.
Q3: My this compound solution is showing signs of degradation. How can I prevent this?
A3: Degradation of loxapine in solution is primarily driven by hydrolysis, which is catalyzed by both acidic and basic conditions.[2][3] To minimize degradation:
-
Maintain Optimal pH: As a starting point, maintain the pH of your solution around 5.8, similar to the commercial oral concentrate.[1]
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., acetate or phosphate buffers).
-
Temperature Control: Store your solutions at controlled room temperature or under refrigeration, as higher temperatures can accelerate degradation.
-
Protection from Light: While studies on loxapine succinate suggest it is relatively stable under photolytic conditions, it is good practice to protect solutions from light to prevent any potential photodegradation.[2]
Q4: I am developing a new formulation. Which buffer system should I start with for this compound?
A4: For a new formulation with a target pH in the slightly acidic range (around 5.5-6.0), a phosphate or acetate buffer system would be a suitable starting point. These are common pharmaceutical buffers and have been shown to provide good stability for other hydrochloride salts of drugs.[4] It is crucial to perform your own stability studies to confirm the compatibility and stability of this compound in your chosen buffer system and final formulation.
Q5: How can I analyze the stability of my this compound samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for analyzing the stability of this compound. Several validated HPLC methods have been published for the analysis of loxapine.[5][6] A suitable method should be able to separate the intact loxapine from any potential degradation products.
Data on Loxapine Stability
The following table summarizes the results from forced degradation studies performed on loxapine succinate. While this is a different salt form, the data provides valuable insights into the degradation pathways of the loxapine molecule itself.
| Stress Condition | Reagent and Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 1N HCl at room temperature for 5 hours | Significant Degradation | [2][3] |
| Base Hydrolysis | 0.1N NaOH at room temperature for 5 hours | Significant Degradation | [2][3] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 5 hours | Minimal Degradation | [2][3] |
| Thermal Degradation | 85°C for 7 days | Minimal Degradation | [2] |
| Photolytic Degradation | 1.2 million lux hours and 200 watt hours/m² for 7 days | Minimal Degradation | [2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Incubate the solution at room temperature for 5 hours.
-
After incubation, neutralize the solution with an equivalent amount of 1N sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide.
-
Incubate the solution at room temperature for 5 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1N hydrochloric acid.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Incubate the solution at room temperature for 5 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 85°C for 7 days.
-
After the exposure period, dissolve the sample in the mobile phase to achieve a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to UV light (1.2 million lux hours) and visible light (200 watt hours/m²) for 7 days in a photostability chamber.
-
After exposure, dissolve the sample in the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of Loxapine HCl.
Caption: Troubleshooting decision tree for Loxapine HCl stability issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of RP-HPLC method for loxapine in capsule dosage form | Semantic Scholar [semanticscholar.org]
Technical Support Center: Loxapine Off-Target Effects in Cellular Models
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of Loxapine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of Loxapine?
A1: Loxapine is a dibenzoxazepine tricyclic antipsychotic.[1] Its primary therapeutic effect is believed to be mediated through high-affinity antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3] However, Loxapine interacts with a wide range of other receptors, which can lead to off-target effects in cellular experiments. These include other dopamine receptor subtypes (D1, D3, D4, D5), other serotonin receptors (5-HT1C, 5-HT2C), histamine H1 receptors, adrenergic alpha-1 receptors, and muscarinic M1 receptors.[1][2][4][5][6]
Q2: Can Loxapine induce cellular effects not related to neurotransmitter receptor antagonism?
A2: Yes. Studies have revealed that Loxapine can induce effects independent of its known receptor targets. For instance, it has been shown to inhibit the replication of Hepatitis A Virus (HAV) by directly targeting the viral protein 2C.[7] It also possesses antibacterial properties against certain intracellular microbes by inhibiting bacterial efflux pumps.[7][8] Furthermore, like its structural analog clozapine, Loxapine may induce complex cellular responses such as autophagy and apoptosis and can modulate ion channel activity.[9][10][11]
Q3: Why do my in vitro results with Loxapine differ from published in vivo data?
A3: Discrepancies can arise from several factors. A primary reason is drug metabolism. Loxapine is extensively metabolized in the liver, producing active metabolites like 7-hydroxyloxapine, which has a different receptor binding profile than the parent compound.[4][12] Most cellular models lack the metabolic capacity of the liver, so you are only observing the effects of the parent drug. Additionally, the specific expression profile of off-target receptors can vary significantly between your chosen cell line and the complex environment of a whole organism.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
You are observing a significant decrease in cell viability at Loxapine concentrations lower than expected, or in cell types presumed to be non-responsive.
-
Possible Cause 1: Mitochondrial Toxicity & Oxidative Stress Antipsychotic drugs, including Loxapine's structural analogs, can interfere with mitochondrial function, leading to increased production of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and subsequent activation of apoptotic pathways.[10][13][14]
-
Troubleshooting Steps:
-
Measure ROS Production: Use fluorescent probes like H2DCFDA or MitoSOX Red to quantify intracellular or mitochondrial ROS levels after Loxapine treatment.
-
Assess Mitochondrial Health: Evaluate the mitochondrial membrane potential using dyes such as JC-1 or TMRM. A decrease in potential is an early indicator of apoptosis.
-
Test for Apoptosis: Perform assays for key apoptotic markers, such as measuring the activity of Caspases 3 and 9, or detecting cleaved PARP-1 via Western blot.[10][15]
-
Use an Antioxidant Rescue: Co-treat cells with Loxapine and an antioxidant like N-acetylcysteine (NAC) or α-Tocopherol.[10] A reversal of cytotoxicity would support a ROS-mediated mechanism.
-
-
Possible Cause 2: Induction of Autophagy Loxapine's close analog, clozapine, has been shown to induce autophagy in cancer cell lines.[9][10] Autophagy can be a pro-survival mechanism, but excessive or prolonged autophagy can lead to autophagic cell death.
-
Troubleshooting Steps:
-
Monitor Autophagy Markers: Perform a Western blot to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[9][16] Also, assess levels of other autophagy-related proteins like Beclin-1 and Atg7.[17]
-
Inhibit Autophagy: Co-treat cells with Loxapine and an autophagy inhibitor such as chloroquine or 3-methyladenine. If inhibiting autophagy enhances or reduces Loxapine's cytotoxicity, it indicates autophagy is part of the response mechanism.[10][17]
-
Issue 2: Inconsistent or Unreliable Results from Cell Viability Assays
Your results from redox-based viability assays (e.g., MTT, MTS, Alamar Blue/resazurin) are fluctuating or show an apparent increase in viability with a cytotoxic compound.
-
Possible Cause: Direct Assay Interference Many common cell viability assays rely on the metabolic reduction of a substrate (e.g., MTT to formazan).[18] If Loxapine or its metabolites have antioxidant or reducing properties, they can directly reduce the assay reagent, leading to a false-positive signal that is independent of cell viability.[18]
-
Troubleshooting Steps:
-
Run a "Drug-Only" Control: Set up wells containing your complete cell culture medium and Loxapine at all tested concentrations, but without cells. Add the viability assay reagent as usual. If you see a color/fluorescence change, the drug is directly interfering with the assay.
-
Wash Out the Drug: Before adding the assay reagent, gently aspirate the drug-containing medium, wash the cells once with PBS or fresh medium, and then add the reagent in drug-free medium. This minimizes direct interaction.
-
Switch Assay Method: Use a viability assay with an orthogonal mechanism that does not depend on cellular reductive capacity. A preferred alternative is a lytic assay that measures total ATP content, such as CellTiter-Glo®, as ATP levels correlate strongly with the number of viable cells.[7]
-
Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Receptor Binding Profile of Loxapine This table summarizes the binding affinities (Kb or Ki in nM) of Loxapine for its primary targets and key off-targets, compiled from various studies. Lower values indicate higher affinity.
| Receptor Target | Cell Line / System | Reported Affinity (Kb/Ki, nM) | Reference(s) |
| Dopamine D2 | Human Recombinant (CHO, HEK293) | ~2 | [4][19] |
| Serotonin 5-HT2A | Human Recombinant (CHO, HEK293) | ~2 | [4][19] |
| Dopamine D1 | Human Recombinant (CHO, HEK293) | 12 - 29 | [4][20] |
| Dopamine D3 | Human Recombinant (CHO, HEK293) | >1000 (No significant affinity) | [4][20] |
| Dopamine D4 | Human Recombinant (CHO, HEK293) | 12 - 29 | [1][4][5] |
| Dopamine D5 | Human Recombinant (CHO, HEK293) | 12 - 29 | [4][20] |
| Serotonin 5-HT1C | Cloned Rat Receptor (COS-7) | 7 - 30 | [6] |
| Serotonin 5-HT2C | Human Recombinant (CHO, HEK293) | 12 - 29 | [4][20] |
| Histamine H1 | Not specified | High Affinity | [2] |
| Adrenergic α1 | Not specified | Moderate Affinity | [2][3] |
| Muscarinic M1 | Not specified | Moderate Affinity | [1][2] |
Note: Binding affinities can vary based on the experimental system (e.g., cell type, radioligand used, assay conditions).
Experimental Protocols
Protocol 1: Western Blot for LC3-I/LC3-II Conversion to Assess Autophagy
This protocol is adapted from methodologies used to study autophagy induction by clozapine.[10][17]
-
Cell Seeding and Treatment: Plate your cells (e.g., A549, MCF-7, or your model of interest) in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of Loxapine for various time points (e.g., 12, 24, 48 hours). Include a vehicle control. For autophagic flux analysis, include a condition where cells are co-treated with Loxapine and an autophagy inhibitor (e.g., 50 µM chloroquine) for the last 4-6 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and the lower band, LC3-II) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation. A further accumulation of LC3-II in the presence of chloroquine confirms active autophagic flux.
Protocol 2: Flow Cytometry for Intracellular ROS Measurement
This protocol allows for the quantification of ROS production in response to Loxapine.
-
Cell Seeding and Treatment: Plate cells in a 12-well or 6-well plate. Once they reach desired confluency, treat with Loxapine at various concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Staining:
-
Following treatment, remove the medium and wash the cells once with warm PBS.
-
Add 5-10 µM 2',7'–dichlorofluorescin diacetate (H2DCFDA) diluted in serum-free medium or PBS.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting: Wash the cells once with PBS to remove excess dye. Detach the cells using trypsin, then neutralize with complete medium.
-
Sample Preparation: Centrifuge the cells and resuspend the pellet in 300-500 µL of ice-cold PBS or flow cytometry buffer (PBS with 1% BSA). Keep samples on ice and protected from light.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite the DCF dye using a 488 nm laser and collect the emission signal in the green channel (typically ~525 nm, e.g., FITC channel).
-
Analysis: Gate on the live cell population based on forward and side scatter. Quantify the geometric mean fluorescence intensity (MFI) of the DCF signal for each condition. An increase in MFI compared to the vehicle control indicates an increase in intracellular ROS.
Signaling Pathway & Logic Diagrams
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 3. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of typical and atypical antipsychotic agents to transiently expressed 5-HT1C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loxapine inhibits replication of hepatitis A virus in vitro and in vivo by targeting viral protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms and therapeutic significance of autophagy modulation by antipsychotic drugs [cell-stress.com]
- 17. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species | PLOS One [journals.plos.org]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Addressing Loxapine-induced sedation in behavioral experiments
Welcome to the technical support center for researchers utilizing loxapine in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and manage loxapine-induced sedation, ensuring the integrity and clarity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological mechanism behind loxapine-induced sedation?
A: Loxapine-induced sedation is primarily caused by its potent antagonism of histamine H1 receptors in the central nervous system.[1][2] Histamine is a neurotransmitter that plays a crucial role in promoting wakefulness.[1] By blocking its receptor, loxapine produces a sedative, drowsy effect.[2][3] Additionally, its antagonism of alpha-1 adrenergic receptors can contribute to sedation and orthostatic hypotension.[2]
Q2: How does the route of administration affect the onset and duration of loxapine's sedative effects?
A: The route of administration significantly alters the pharmacokinetics of loxapine. Following oral administration, the onset of sedative effects occurs within 20-30 minutes, with peak effects observed between 1.5 to 3 hours.[4][5] The sedative effects of a single oral dose last for approximately 12 hours.[4][6] In contrast, the inhaled formulation leads to a much faster absorption, with peak plasma concentrations reached in about 2 minutes, allowing for a very rapid onset of action.[3][7][8]
Q3: Is it possible for animal subjects to develop tolerance to the sedative effects of loxapine?
A: Yes, tolerance to the transient initial drowsiness is a common phenomenon observed with continued loxapine therapy in clinical settings.[4] This suggests that with repeated administration in a chronic dosing paradigm, experimental subjects may exhibit a diminished sedative response over time. Researchers should consider a habituation period in their experimental design if the study involves long-term loxapine treatment.
Q4: What are some alternative antipsychotics with potentially lower sedative properties?
A: If sedation from loxapine is an insurmountable issue, several other antipsychotics with different receptor binding profiles could be considered. Loxapine is structurally similar to clozapine but is often classified as a typical antipsychotic.[9][10] Alternatives include atypical antipsychotics like aripiprazole (Abilify), which is a partial dopamine agonist and generally has a lower sedative potential. Other options like risperidone, olanzapine, and quetiapine (Seroquel) are also used, though they carry their own distinct side-effect profiles, including varying degrees of sedation and metabolic effects.[11][12]
Q5: How can I differentiate between sedation and other potential motor impairments like extrapyramidal symptoms (EPS)?
A: Differentiating these effects is critical. Sedation typically manifests as reduced locomotor activity, increased resting time, and a general lack of arousal. Motor impairments or extrapyramidal symptoms (EPS), which can also be caused by loxapine, involve more specific deficits such as catalepsy, rigidity, tremor, or ataxia.[4][13] Utilizing a battery of behavioral tests is the best approach. For example, an Open Field Test can quantify general activity levels (sedation), while a Rotarod Test can specifically assess motor coordination and balance (ataxia/EPS).
Troubleshooting Guide
Issue 1: Excessive sedation is observed post-administration, confounding behavioral results.
-
Question: My subjects are showing profound sedation after loxapine administration, making it impossible to interpret the results of my cognitive or motor tests. What steps can I take to mitigate this?
-
Answer: This is a common challenge. Follow this systematic approach:
-
Dose Optimization: Review your current dose. Loxapine's sedative effects are dose-dependent.[4] The usual therapeutic range in clinical studies is 60-100 mg/day, but this does not directly translate to animal models.[6] Conduct a dose-response study to find the minimal effective dose for your desired therapeutic effect with the least amount of sedation.
-
Adjust Timing of Behavioral Testing: The peak sedative effect of oral loxapine occurs 1.5-3 hours post-administration.[4] If your experimental paradigm allows, shift your behavioral testing to a later time point (e.g., 4-6 hours post-dose) when the peak sedative effect has subsided but the therapeutic effect is still present.
-
Implement a Habituation Period: If your study involves chronic dosing, introduce the drug for several days before beginning behavioral testing. This may allow for the development of tolerance to the initial sedative effects.[4]
-
Change the Route of Administration: While oral administration is common, other routes like subcutaneous or intraperitoneal injection will alter the absorption and peak concentration times. This may allow for a different therapeutic window that better suits your behavioral paradigm.
-
Issue 2: There is high variability in sedative effects across my subjects.
-
Question: I am observing that some animals are heavily sedated by a specific dose of loxapine, while others seem much less affected. What could be causing this inconsistency?
-
Answer: Variability can stem from several factors:
-
Metabolism: Loxapine is metabolized by several cytochrome P450 enzymes, including CYP1A2, CYP3A4, and CYP2D6.[14] Genetic polymorphisms in these enzymes, which can exist even in inbred animal strains, can lead to differences in metabolic rate and drug clearance, causing variable plasma concentrations from the same dose.
-
Administration Accuracy: Ensure precise and consistent administration of the drug, especially when dealing with small volumes for rodent subjects. Minor inaccuracies in dosing can lead to significant differences in effect.
-
Environmental Factors: Factors such as stress, time of day (circadian rhythms), and ambient temperature can influence an animal's response to a sedative compound. Standardize these conditions as much as possible.
-
Data Presentation
Table 1: Loxapine Receptor Binding Profile and Associated Effects
| Receptor Target | Loxapine's Action | Primary Therapeutic Effect | Associated Side Effect(s) |
| Dopamine D2 | Antagonist | Antipsychotic (reduces positive symptoms)[1][2] | Extrapyramidal Symptoms (EPS) |
| Serotonin 5-HT2A | Antagonist | Antipsychotic (reduces negative symptoms)[2][14] | May mitigate some EPS |
| Histamine H1 | Antagonist | None | Sedation , Drowsiness, Weight Gain[1][2] |
| Alpha-1 Adrenergic | Antagonist | None | Orthostatic Hypotension, Dizziness, Sedation[2] |
| Muscarinic M1 | Antagonist | None | Anticholinergic effects (dry mouth, blurred vision)[2] |
Table 2: Pharmacokinetic Properties of Oral vs. Inhaled Loxapine
| Parameter | Oral Loxapine | Inhaled Loxapine |
| Onset of Sedation | 20-30 minutes[6] | ~10 minutes[3] |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours[4][15] | ~2 minutes[3][7] |
| Peak Sedative Effect | 1.5-3 hours[4][6] | Rapid, within minutes of Tmax |
| Duration of Sedation (single dose) | Approximately 12 hours[6] | Shorter, half-life of 6-8 hours[3] |
Mandatory Visualizations
Caption: Loxapine's primary mechanism of action and sedation pathway.
Caption: A standard experimental workflow for assessing loxapine's effects.
Caption: A troubleshooting decision tree for managing loxapine sedation.
Experimental Protocols
Protocol 1: Open Field Test for Assessing Locomotor Activity and Sedation
-
Objective: To quantify general locomotor activity, exploration, and anxiety-like behavior, and to assess drug-induced sedation or hyperactivity.
-
Apparatus: A square arena (e.g., 40x40x40 cm for rats; 25x25x25 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid of equal-sized squares (center and periphery zones). The arena should be made of a non-porous material for easy cleaning. An overhead video camera connected to tracking software is used for automated recording and analysis.
-
Methodology:
-
Acclimation: Handle the animals for several days leading up to the experiment. Acclimate the animals to the testing room for at least 60 minutes before the trial begins.
-
Baseline Trial (Optional but Recommended): Place each animal gently in the center of the open field arena and allow it to explore freely for 10-15 minutes. Record the session for later analysis. This establishes a baseline activity level for a within-subjects design.
-
Drug Administration: Administer loxapine or vehicle control at the predetermined dose and route. Place the animal back in its home cage for the required absorption period (e.g., 30-60 minutes for oral administration).
-
Test Trial: Place the animal back in the center of the open field arena and record its activity for 10-15 minutes.
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent between each animal to eliminate olfactory cues.
-
-
Key Parameters to Analyze:
-
Total Distance Traveled: A primary measure of overall locomotor activity. A significant decrease indicates sedation.
-
Time Spent Immobile: An increase in immobility time is a direct indicator of sedation.
-
Rearing Frequency: The number of times the animal stands on its hind legs. A decrease can indicate sedation or motor impairment.
-
Time in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). While not a direct measure of sedation, it can be confounded by it.
-
Protocol 2: Rotarod Test for Assessing Motor Coordination and Ataxia
-
Objective: To assess motor coordination, balance, and motor learning. It is particularly useful for detecting drug-induced ataxia, which can be a component of sedation or a separate extrapyramidal side effect.
-
Apparatus: A rotating rod, typically textured for grip, suspended high enough that the animal will prefer to stay on it. The speed of rotation can be kept constant or can be set to accelerate over time. The apparatus has sensors to automatically record the latency to fall for each animal.
-
Methodology:
-
Training/Acclimation:
-
Day 1: Place the animals on the stationary rod for 60 seconds to acclimate them.
-
Day 2-3: Train the animals on the rod at a low, constant speed (e.g., 4 RPM) for several trials per day, until they can consistently stay on for a set duration (e.g., 120 seconds). This establishes a stable baseline performance.
-
-
Drug Administration: On the test day, administer loxapine or vehicle control.
-
Test Trial: At the predetermined time post-administration, place the animal on the rotarod.
-
Fixed Speed Protocol: Test at a constant, moderate speed (e.g., 10-15 RPM).
-
Accelerating Protocol: The rod starts at a low speed (e.g., 4 RPM) and accelerates to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
-
Data Collection: Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions. Perform 2-3 trials per animal with an inter-trial interval.
-
-
Key Parameters to Analyze:
References
- 1. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 2. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. medcentral.com [medcentral.com]
- 5. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 6. drugs.com [drugs.com]
- 7. Inhaled Loxapine as a Rapid Treatment for Agitation in Patients with Personality Disorder: A Prospective Study on the Effects of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loxapine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Loxapine Alternatives Compared - Drugs.com [drugs.com]
- 12. Loxapine vs. Seroquel for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 13. mdpi.com [mdpi.com]
- 14. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
Technical Support Center: P-glycoprotein Interactions and Loxapine Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding P-glycoprotein (P-gp) interactions affecting Loxapine's brain penetration.
Frequently Asked Questions (FAQs)
Q1: Is Loxapine a substrate for P-glycoprotein (P-gp)?
No, in vitro studies using Caco-2 cell monolayers have shown that Loxapine is not a substrate for P-gp.[1][2] Unlike other antipsychotics such as risperidone, olanzapine, and aripiprazole, Loxapine does not appear to be actively transported out of cells by P-gp.[1]
Q2: Does Loxapine inhibit P-glycoprotein?
Yes, Loxapine has been shown to be a weak-to-moderate inhibitor of P-gp.[1][2] In vitro studies have determined its IC50 value for P-gp inhibition to be 9.1 µM.[1][2]
Q3: Can P-gp inhibition significantly increase Loxapine's brain penetration?
Based on current data, significant increases in Loxapine's brain penetration due to P-gp inhibition are not expected. Since Loxapine is not a P-gp substrate, its transport across the blood-brain barrier (BBB) is not primarily limited by P-gp efflux.[1][2] P-gp inhibitors primarily increase the brain concentration of drugs that are actively pumped out by P-gp.[3][4]
Q4: What is the clinical relevance of Loxapine's P-gp inhibition?
The clinical relevance of Loxapine's P-gp inhibition is likely minimal.[1][2] Typical steady-state maximal plasma concentrations of Loxapine in clinical use are in the nanomolar range, which is significantly lower than its IC50 for P-gp inhibition (9.1 µM).[1][2] The FDA guidance for drug interaction studies suggests that an in vivo study is warranted if the ratio of the maximum plasma concentration to the IC50 is greater than 0.1.[1] For Loxapine, this ratio is approximately 0.01, suggesting a low risk of clinically relevant P-gp-mediated drug-drug interactions.[1]
Q5: How does Loxapine cross the blood-brain barrier?
While not a substrate for the P-gp efflux pump, Loxapine's ability to cross the blood-brain barrier is a critical aspect of its function as an antipsychotic medication.[5][6] The primary mechanism of action for Loxapine involves antagonism of dopamine D2 and serotonin 5-HT2A receptors within the central nervous system.[6][7][8] Its good passive permeability is thought to be a key factor in its ability to penetrate the brain.[1]
Troubleshooting Guides
Scenario 1: My in vitro experiment suggests Loxapine is a P-gp substrate. What could be the issue?
| Possible Cause | Troubleshooting Step |
| Cell line issues: | Verify the expression and functionality of P-gp in your Caco-2 or other cell line. Use a known P-gp substrate (e.g., Digoxin, Rhodamine 123) and inhibitor (e.g., Verapamil, Cyclosporine A) as positive and negative controls.[1][9] |
| Incorrect experimental setup: | Ensure the bidirectional transport assay is set up correctly. The efflux ratio (Basolateral to Apical permeability / Apical to Basolateral permeability) should be calculated accurately. An efflux ratio greater than 2 is generally considered indicative of active transport. |
| Compound purity: | Confirm the purity of your Loxapine sample. Impurities could potentially be P-gp substrates and interfere with the assay. |
| Non-specific binding: | Assess for non-specific binding of Loxapine to the plate or cell monolayer, which can affect concentration measurements and lead to inaccurate permeability calculations. |
Scenario 2: I am observing unexpected drug-drug interactions with Loxapine in my animal model.
| Possible Cause | Troubleshooting Step |
| Metabolism-based interactions: | Loxapine is metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4.[10] The co-administered drug may be an inhibitor or inducer of these enzymes, altering Loxapine's metabolism and plasma concentrations. |
| Pharmacodynamic interactions: | The co-administered drug may have overlapping or opposing effects on dopamine or serotonin receptors, leading to synergistic or antagonistic pharmacodynamic interactions.[6][7] |
| Off-target effects: | Consider that the observed interaction may not be P-gp mediated. Investigate other potential transporters or metabolic pathways that could be involved. |
| P-gp inhibition by Loxapine affecting the other drug: | If the co-administered drug is a known P-gp substrate, Loxapine's weak inhibitory effect on P-gp could potentially increase the brain penetration of that drug, leading to unexpected effects.[1][11] |
Quantitative Data Summary
Table 1: In Vitro P-glycoprotein Interaction Profile of Loxapine
| Parameter | Value | Assay System | Reference |
| P-gp Substrate | No | Caco-2 cells | [1][2] |
| P-gp Inhibition (IC50) | 9.1 µM | Caco-2 cells (Digoxin transport) | [1][2] |
Table 2: Comparison of Antipsychotics as P-gp Substrates and Inhibitors
| Antipsychotic | P-gp Substrate | P-gp Inhibitor (IC50/EC50) | Reference |
| Loxapine | No | 9.1 µM | [1][2] |
| Risperidone | Yes | 6.6 µM | [11][12][13] |
| Olanzapine | Yes | 3.9 µM | [11][12][13] |
| Quetiapine | Yes | 9.8 µM | [12][13] |
| Clozapine | No | 30 µM | [11][13][14] |
| Haloperidol | No | 9.1 µM | [13][14] |
| Aripiprazole | Yes | Not reported in these sources | [11] |
Experimental Protocols
1. In Vitro P-glycoprotein Substrate and Inhibition Assay (Caco-2 Cells)
This protocol is a generalized representation based on standard methodologies.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions, which expresses P-gp.
-
Bidirectional Transport Assay (to determine if Loxapine is a substrate):
-
The experiment is initiated by adding Loxapine to either the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
Samples are taken from the receiver chamber at various time points.
-
The concentration of Loxapine in the samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio >2 suggests active transport.
-
-
Inhibition Assay (to determine Loxapine's IC50 for P-gp):
-
A known P-gp substrate (e.g., 5 µM Digoxin) is added to the apical side of the Caco-2 monolayer.[1]
-
Varying concentrations of Loxapine (e.g., 0.05 to 50 µM) are added to the apical side simultaneously.[1]
-
After a set incubation time (e.g., 90 minutes), the amount of Digoxin transported to the basolateral side is measured.[1]
-
The IC50 value is calculated as the concentration of Loxapine that causes a 50% reduction in the transport of the P-gp substrate.
-
Visualizations
Caption: Loxapine primarily crosses the blood-brain barrier via passive diffusion.
Caption: Workflow for determining the P-gp inhibitory potential of Loxapine.
Caption: Logical relationship of Loxapine's interaction with P-glycoprotein.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Loxapine P-glycoprotein interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 7. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KEGG DRUG: Loxapine [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. P-glycoprotein in the blood-brain barrier of mice influences the brain penetration and pharmacological activity of many drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Loxapine and Risperidone in the Management of Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Loxapine and Risperidone, focusing on their efficacy in treating the negative symptoms of schizophrenia. This document synthesizes available data on their mechanisms of action, receptor binding profiles, and clinical effectiveness, supported by experimental data and detailed methodologies.
Introduction
Negative symptoms in schizophrenia, such as avolition, anhedonia, and social withdrawal, present a significant therapeutic challenge. While numerous antipsychotics are effective against positive symptoms, their impact on negative symptoms is more variable. This guide examines two such agents: Loxapine, a dibenzoxazepine antipsychotic, and Risperidone, a benzisoxazole derivative classified as an atypical antipsychotic. Historically, Loxapine has been considered a typical antipsychotic, though recent evidence suggests it may exhibit atypical properties, particularly at lower doses.[1] Risperidone is well-established as an atypical antipsychotic with efficacy against both positive and negative symptoms.[2]
Mechanism of Action and Signaling Pathways
Both Loxapine and Risperidone exert their therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. The blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms.[3] Concurrently, the antagonism of 5-HT2A receptors is thought to contribute to the improvement of negative symptoms and reduce the likelihood of extrapyramidal side effects.[4][5]
The "atypicality" of an antipsychotic is often linked to a high 5-HT2A/D2 receptor affinity ratio.[1] This dual antagonism is believed to modulate downstream signaling cascades, ultimately influencing gene expression and neuronal function in brain regions implicated in schizophrenia.
Below are diagrams illustrating the generalized signaling pathways affected by these drugs and a typical experimental workflow for assessing antipsychotic efficacy.
Pharmacological Profile: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Loxapine and Risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Loxapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 1.14[6] | 3.13 - 3.2[3][4] |
| Serotonin 5-HT2A | ~1.14 (equipotent to D2)[5][6] | 0.16 - 0.2[3][4] |
| Dopamine D1 | Intermediate Affinity[6] | 240[3] |
| Dopamine D3 | Higher than D2[1] | - |
| Dopamine D4 | Higher than D2[1] | 7.3[3] |
| Serotonin 5-HT1A | No significant affinity[6] | 420[3] |
| Serotonin 5-HT2C | Intermediate Affinity[6] | 50[3] |
| Serotonin 5-HT6 | No significant affinity[6] | - |
| Serotonin 5-HT7 | No significant affinity[6] | - |
| Adrenergic α1 | Binds[1] | 0.8[4] |
| Adrenergic α2 | - | 7.54[4] |
| Histamine H1 | Binds[1] | 2.23 - 20[3][4] |
| Muscarinic M1 | Binds[1] | >10,000[3] |
Clinical Efficacy on Negative Symptoms: A Comparative Overview
Direct, head-to-head, large-scale clinical trials comparing the efficacy of Loxapine and Risperidone specifically on negative symptoms are limited in the publicly available literature. However, a Cochrane review and other studies provide some insights.
A 2007 Cochrane review of 41 studies concluded that Loxapine's efficacy is comparable to that of atypical antipsychotics, including Risperidone, in improving the overall mental state of patients with schizophrenia.[7] Some evidence suggests that Loxapine may be more effective than typical antipsychotics in reducing negative symptoms.[1][7]
A meta-analysis of six double-blind trials demonstrated that Risperidone, at doses of 4 to 8 mg/day, resulted in a significantly higher negative symptom response rate (a reduction of 20% or more on the PANSS negative subscale) compared to active controls like haloperidol.[2]
While direct quantitative comparisons are scarce, the available literature suggests that both drugs have a therapeutic role in managing negative symptoms, likely mediated by their 5-HT2A antagonism.
Experimental Protocols: A Methodological Framework
To provide a framework for understanding how the efficacy of these drugs on negative symptoms is evaluated, the following is a summary of a typical experimental protocol adapted from studies comparing Risperidone with other atypical antipsychotics, such as Olanzapine.
Study Design: A randomized, double-blind, parallel-group clinical trial.
Participants: Patients meeting the DSM-IV or DSM-5 criteria for schizophrenia, with a specified minimum score on the Positive and Negative Syndrome Scale (PANSS) to ensure a baseline level of symptomatology.
Intervention:
-
Group 1: Receives a flexible dose of Loxapine (e.g., 20-100 mg/day).
-
Group 2: Receives a flexible dose of Risperidone (e.g., 2-8 mg/day).
-
Dosing is typically adjusted based on clinical response and tolerability.
Outcome Measures:
-
Primary: Change from baseline in the PANSS negative subscale score at the end of the study (e.g., 12 weeks).
-
Secondary:
-
Change from baseline in the total PANSS score and positive subscale score.
-
Change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) total score.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
Assessment of extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Data Analysis: Statistical methods such as analysis of covariance (ANCOVA) are used to compare the change in scores between the two treatment groups, with the baseline score as a covariate.
Conclusion
Both Loxapine and Risperidone demonstrate pharmacological properties consistent with efficacy against the negative symptoms of schizophrenia, primarily through their dual antagonism of D2 and 5-HT2A receptors. While Risperidone has a more established evidence base from large-scale clinical trials specifically highlighting its benefits for negative symptoms, Loxapine's receptor binding profile and some clinical evidence suggest it may also be a valuable therapeutic option, potentially with atypical properties at lower dosages.
The key distinction may lie in their side-effect profiles. Loxapine is sometimes associated with a higher incidence of extrapyramidal symptoms compared to atypical antipsychotics like Risperidone.[7] Further direct, well-controlled comparative studies are warranted to definitively delineate the relative efficacy and tolerability of Loxapine and Risperidone in the management of negative symptoms of schizophrenia. Such studies would be invaluable for guiding clinical practice and future drug development efforts.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Loxapine vs Risperidone Comparison - Drugs.com [drugs.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study between Olanzapine and Risperidone in the Management of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Validating the Atypical Antipsychotic Profile of Loxapine: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Historically classified as a typical antipsychotic, loxapine has garnered renewed interest due to its unique pharmacological profile that bridges the gap between first and second-generation antipsychotics. This guide provides a comprehensive in vivo comparison of loxapine with other antipsychotic agents, supported by experimental data, to validate its atypical profile. A key characteristic of atypical antipsychotics is a higher serotonin 5-HT2A receptor to dopamine D2 receptor blockade ratio, which is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) and efficacy against negative symptoms of schizophrenia.
Comparative Receptor Occupancy and Binding Affinities
The cornerstone of loxapine's atypical profile lies in its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. In vitro studies have consistently shown that loxapine's affinity for 5-HT2A receptors is higher than or equipotent to its affinity for D2 receptors, a feature it shares with atypical antipsychotics like clozapine and risperidone.[1][2]
A preclinical study revealed that loxapine's 5-HT2A/D2 receptor binding affinity ratio is greater than 1, categorizing it as a dopamine-serotonin receptor antagonist.[1] This profile suggests that at lower doses, loxapine exhibits more prominent 5-HT2A blockade, contributing to its atypical characteristics, while at higher doses, its potent D2 blockade may lead to a more "typical" profile with an increased risk of EPS.[1][3]
In vivo studies using Positron Emission Tomography (PET) in patients with psychosis have confirmed that loxapine is an equipotent blocker of 5-HT2 and D2 receptors.[4] One study found that at daily doses of 10-100 mg, loxapine produced D2 receptor occupancy ranging from 43% to 90% and 5-HT2A occupancy from 27% to near saturation.[4] This dual action on both dopamine and serotonin systems is a key factor in its therapeutic effects and side effect profile.[5]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | 5-HT2A/D2 Ratio | Reference |
| Loxapine | 1.1 | 0.9 | 1.22 | [1] |
| Haloperidol | 1.5 | 30 | 0.05 | Public Databases |
| Clozapine | 126 | 12 | 10.5 | Public Databases |
| Risperidone | 3.1 | 0.16 | 19.4 | Public Databases |
| Olanzapine | 11 | 4 | 2.75 | Public Databases |
Note: Ki values are indicative and can vary between different studies and experimental conditions.
In Vivo Behavioral Models of Antipsychotic Activity
Preclinical behavioral models in rodents are crucial for predicting the clinical efficacy and side effect profile of antipsychotic drugs. Loxapine has been evaluated in several of these models, demonstrating a profile that distinguishes it from classic typical antipsychotics.
Table 2: Loxapine's Profile in Preclinical Behavioral Models
| Model | Loxapine's Effect | Comparison with Other Antipsychotics | Implication for Atypicality | Reference |
| Catalepsy Induction | Induces catalepsy, but to a lesser extent than potent typicals like haloperidol. | Shows lower cataleptogenic potential compared to haloperidol. | Lower catalepsy suggests a reduced propensity for inducing extrapyramidal side effects. | [6] |
| Conditioned Avoidance Response (CAR) | Effectively inhibits CAR, a predictor of antipsychotic efficacy. | Similar efficacy to both typical and atypical antipsychotics in inhibiting CAR. | Demonstrates antipsychotic potential. | [6] |
| Inhibition of Amphetamine-Induced Stereotypy | Antagonizes stereotyped behaviors induced by dopamine agonists like amphetamine. | A common feature of all effective antipsychotics. | Confirms dopamine D2 receptor blockade. | [7] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of loxapine are mediated through its interaction with multiple neurotransmitter systems. The primary mechanism involves the blockade of postsynaptic D2 receptors in mesolimbic pathways, which is thought to alleviate the positive symptoms of schizophrenia. Simultaneously, its potent 5-HT2A receptor antagonism in the prefrontal cortex is believed to enhance dopamine release in this region, potentially improving negative and cognitive symptoms and mitigating the motor side effects associated with D2 blockade.
Caption: Loxapine's dual action on serotonergic and dopaminergic pathways.
Experimental Protocols
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
Objective: To determine the percentage of D2 and 5-HT2A receptors occupied by loxapine at clinically relevant doses in living human subjects.
Methodology:
-
Subject Recruitment: Patients with schizophrenia or related psychoses treated with stable doses of loxapine are recruited.
-
Radiotracer Selection:
-
For D2 receptors: A radiolabeled D2 antagonist such as [¹¹C]raclopride is used.
-
For 5-HT2A receptors: A radiolabeled 5-HT2A antagonist such as [¹⁸F]setoperone is used.
-
-
PET Scanning:
-
A baseline scan is performed in drug-naive or washed-out subjects to measure the baseline density of the target receptors.
-
Patients on loxapine undergo PET scans with the respective radiotracers.
-
-
Image Acquisition and Analysis: Dynamic PET images are acquired over a specific period. The binding potential (BP) of the radiotracer in brain regions of interest (e.g., striatum for D2, cortex for 5-HT2A) is calculated.
-
Receptor Occupancy Calculation: The percentage of receptor occupancy is calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_loxapine) / BP_baseline] * 100
Caption: Workflow for determining receptor occupancy using PET.
Catalepsy Test in Rodents
Objective: To assess the propensity of an antipsychotic drug to induce extrapyramidal side effects.
Methodology:
-
Animal Subjects: Male Wistar rats or Swiss albino mice are used.
-
Drug Administration: Loxapine, a typical antipsychotic (e.g., haloperidol), and a vehicle control are administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are tested for catalepsy. This is typically done using the bar test:
-
The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time taken for the animal to remove its paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is usually set.
-
-
Data Analysis: The mean duration of catalepsy for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA).
Conclusion
The in vivo evidence strongly supports the characterization of loxapine as an antipsychotic with a significant atypical profile. Its equipotent blockade of D2 and 5-HT2A receptors, coupled with a lower propensity to induce catalepsy in preclinical models compared to traditional typical antipsychotics, aligns it more closely with second-generation agents. This dual receptor action likely underlies its efficacy in treating a broader range of schizophrenic symptoms with a potentially more favorable side effect profile at lower to moderate doses. For drug development professionals, loxapine serves as an important case study in the complex relationship between receptor pharmacology and clinical outcomes, highlighting the therapeutic potential of compounds that modulate both dopaminergic and serotonergic systems. Further research into the dose-dependent effects of loxapine in vivo will continue to refine our understanding of its place in the antipsychotic armamentarium.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 6. Contrasting loxapine to its isomer isoloxapine--the critical role of in vivo D2 blockade in determining atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
Loxapine: A Cross-Study Validation of its Therapeutic Effects in Psychiatry
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the therapeutic effects of Loxapine, an established antipsychotic agent. By synthesizing data from multiple clinical trials and preclinical studies, we offer an objective comparison of Loxapine's performance against other antipsychotic alternatives, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel psychotropic agents.
Comparative Efficacy of Loxapine
Loxapine has demonstrated antipsychotic efficacy comparable to both typical and atypical antipsychotics in the treatment of schizophrenia and agitation.[1][2][3] A 2007 Cochrane review of 41 studies concluded that Loxapine is as effective as typical antipsychotics in the short term (4-12 weeks) and as effective as the atypical antipsychotics risperidone and quetiapine in improving mental state.[1][3]
Loxapine in Schizophrenia
In patients with schizophrenia, Loxapine has shown efficacy in managing both positive and negative symptoms. Some studies suggest that Loxapine may be more effective than other typical antipsychotics in reducing negative symptoms.[1] When compared to placebo, Loxapine demonstrates a clear antipsychotic effect.[1][3]
Loxapine in Acute Agitation
For the acute treatment of agitation associated with schizophrenia or bipolar disorder, inhaled Loxapine has been developed as a rapid and effective option.[1][2] Clinical trials have shown that inhaled Loxapine is more effective and has a faster onset of action in controlling acute agitation compared to placebo.[4]
Comparative Performance Data
The following tables summarize key quantitative data from various studies, providing a direct comparison of Loxapine with other antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM) of Loxapine and Comparator Antipsychotics
| Receptor | Loxapine | Haloperidol | Risperidone | Olanzapine | Clozapine |
| Dopamine D2 | ~1.4 - 12 | ~1.5 | ~3.1 | ~11 | ~126 |
| Serotonin 5-HT2A | ~0.5 - 6.6 | ~57 | ~0.16 | ~4 | ~13 |
| Dopamine D4 | High Affinity | - | - | ~27 | ~21 |
| Histamine H1 | High Affinity | ~2000 | ~2.2 | ~7 | ~6 |
| Muscarinic M1 | Moderate Affinity | ~10000 | ~10000 | ~20 | ~1.9 |
| Adrenergic α1 | Moderate Affinity | ~9 | ~0.8 | ~19 | ~7 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Clinical Efficacy in Acute Agitation (Inhaled Loxapine vs. Placebo)
| Outcome Measure | Inhaled Loxapine (10 mg) | Placebo | p-value | Study |
| Change in PANSS-EC Score at 2 hours | Significant Reduction | - | <0.01 | Allen et al. (2011)[5] |
| Onset of Action (PANSS-EC Reduction) | 20 minutes | - | <0.05 | Allen et al. (2011)[5] |
| CGI-I Responder Rate at 2 hours | Significantly Higher | Lower | <0.05 | Allen et al. (2011) |
PANSS-EC: Positive and Negative Syndrome Scale-Excited Component; CGI-I: Clinical Global Impressions-Improvement.
Table 3: Adverse Effect Profile Comparison
| Adverse Effect | Loxapine | Typical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Risperidone) |
| Extrapyramidal Symptoms (EPS) | Similar to typicals, higher than atypicals[3][6] | High | Low |
| Sedation | Common[6] | Variable | Common |
| Anticholinergic Effects | Common | Variable | Less Common |
| Weight Gain | Possible | Less Common | Common |
| Dysgeusia (inhaled formulation) | Common[5] | N/A | N/A |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of Loxapine and comparator drugs to various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared through homogenization and centrifugation.
-
Radioligand Binding: The membrane preparation is incubated with a specific radioligand for the target receptor at various concentrations, along with increasing concentrations of the unlabeled test drug (e.g., Loxapine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Clinical Trial Protocol for Acute Agitation (Inhaled Loxapine)
Objective: To evaluate the efficacy and safety of inhaled Loxapine for the acute treatment of agitation in patients with schizophrenia or bipolar I disorder.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adult patients with a DSM-IV diagnosis of schizophrenia or bipolar I disorder, currently experiencing acute agitation (defined by a specific score on the Positive and Negative Syndrome Scale-Excited Component [PANSS-EC], e.g., ≥ 14).
Intervention:
-
Patients are randomized to receive a single dose of inhaled Loxapine (e.g., 5 mg or 10 mg) or a placebo.
-
The drug is self-administered under the supervision of healthcare professionals.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the PANSS-EC score at 2 hours post-dose.
-
Secondary Endpoints:
-
Clinical Global Impressions-Improvement (CGI-I) scale score at 2 hours post-dose.
-
Time to onset of action, measured by the first time point at which a statistically significant difference in PANSS-EC score is observed between the Loxapine and placebo groups.
-
Use of rescue medication.
-
Safety Assessments:
-
Monitoring of adverse events, vital signs, and electrocardiograms (ECGs).
-
Assessment of extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
Signaling Pathways and Experimental Workflows
Loxapine's Primary Mechanism of Action
Loxapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual antagonism is a key feature shared with many atypical antipsychotics and is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia.
Caption: Loxapine's primary mechanism of action.
Experimental Workflow for a Randomized Controlled Trial of Inhaled Loxapine
The following diagram illustrates the typical workflow of a randomized controlled trial (RCT) designed to assess the efficacy and safety of inhaled Loxapine for acute agitation.
References
- 1. cambridge.org [cambridge.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhaled Loxapine as a Rapid Treatment for Agitation in Patients with Personality Disorder: A Prospective Study on the Effects of Time [cpn.or.kr]
- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loxapine to control agitation during weaning from mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to inhaled loxapine in patients with schizophrenia or bipolar I disorder: PANSS-EC responder analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Loxapine vs. Olanzapine: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of loxapine and olanzapine, two antipsychotic agents with distinct pharmacological characteristics. The following sections detail their receptor binding affinities, comparative efficacy in established animal models of psychosis, and the underlying neurochemical effects, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinities and behavioral effects of loxapine and olanzapine in animal models.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Loxapine (Ki, nM) | Olanzapine (Ki, nM) | References |
| Dopamine D1 | Intermediate Affinity | 31 | [1][2] |
| Dopamine D2 | High Affinity | 11-31 | [1][2][3] |
| Dopamine D3 | Higher than D2 | 23 | [3] |
| Dopamine D4 | High Affinity | 27 | [2][3][4] |
| Serotonin 5-HT2A | High Affinity | 4 | [1][2][3][4] |
| Serotonin 5-HT2C | Intermediate Affinity | 11 | [1][2] |
| Serotonin 5-HT6 | Significant Affinity | 5 | [1][2] |
| Histamine H1 | High Affinity | 7 | [2][3] |
| Muscarinic M1 | High Affinity | 2.5 - 132 | [2][3] |
| Adrenergic α1 | High Affinity | 19 | [2] |
Table 2: Comparative Effects in Preclinical Behavioral Models
| Behavioral Assay | Loxapine | Olanzapine | References |
| Catalepsy Induction | Induces catalepsy (e.g., 0.3 mg/kg, s.c. in rats) | Induces catalepsy (e.g., 10 mg/kg, s.c. in rats) | [5] |
| Conditioned Avoidance Response (CAR) | Disrupts CAR | Disrupts CAR (e.g., 0.5-1.0 mg/kg, s.c. in rats) | [6][7][8][9] |
| Apomorphine-Induced Climbing | Antagonizes climbing | Antagonizes climbing | |
| Prepulse Inhibition (PPI) Deficit Reversal | Reverses deficits | Reverses deficits |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Catalepsy Induction Test
Objective: To assess the potential of a compound to induce extrapyramidal side effects (EPS), which is a common adverse effect of antipsychotic drugs.
Animals: Male Sprague-Dawley rats (180-250 g).
Method:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Loxapine (e.g., 0.3 mg/kg), olanzapine (e.g., 10 mg/kg), or vehicle is administered subcutaneously (s.c.).[5]
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed using the bar test.
-
For the bar test, the rat's forepaws are gently placed on a horizontal bar (e.g., 9 cm high).
-
The time taken for the rat to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
A longer latency to move is indicative of a cataleptic state.
Conditioned Avoidance Response (CAR) Paradigm
Objective: To evaluate the antipsychotic potential of a drug by assessing its ability to disrupt a learned avoidance behavior, predictive of clinical efficacy.
Animals: Male Sprague-Dawley rats (250-350 g).
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
Method:
-
Acquisition Phase:
-
A conditioned stimulus (CS), typically a light or a tone, is presented for a short duration (e.g., 10 seconds).
-
This is immediately followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), delivered through the grid floor.
-
The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the rat fails to move, it receives the shock and can escape it by moving to the other compartment (an escape response).
-
This training continues for a set number of trials per day until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing Phase:
-
Once the animals have acquired the avoidance response, they are treated with loxapine, olanzapine (e.g., 0.5-1.0 mg/kg, s.c.), or vehicle before the test session.[6][7][8][9]
-
The number of avoidance, escape, and failed responses are recorded.
-
A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoidance disruptive effect of clozapine and olanzapine is potentiated by increasing the test trials: Further test of the motivational salience hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loxapine and Other Dibenzoxazepine Antipsychotics
For Immediate Release
This guide provides a detailed comparison of the efficacy and pharmacological profiles of loxapine and other notable dibenzoxazepine antipsychotics, primarily clozapine and olanzapine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on receptor binding affinities, clinical efficacy in treating schizophrenia and agitation, and associated signaling pathways.
Executive Summary
Loxapine, a dibenzoxazepine tricyclic antipsychotic, has been in clinical use for over four decades.[1] While historically classified as a typical antipsychotic, its receptor binding profile and efficacy, particularly at lower doses, exhibit characteristics of atypical antipsychotics.[1] This guide presents a comparative analysis of loxapine against its structural analogs, clozapine and olanzapine, focusing on quantitative data from preclinical and clinical studies. The findings suggest that loxapine holds a comparable efficacy profile to other typical and atypical antipsychotics for the treatment of schizophrenia and is a rapid and effective option for acute agitation.[1][2]
Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of loxapine, clozapine, and olanzapine for key dopamine, serotonin, and other receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Loxapine (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | <2[3] | 135[4] | 12.8[4] |
| Dopamine D1 | 12-29[3] | - | - |
| Dopamine D3 | >1000[3] | - | - |
| Dopamine D4 | 12-29[3] | - | - |
| Serotonin 5-HT2A | <2[3] | - | - |
| Serotonin 5-HT2C | 12-29[3] | - | - |
| Serotonin 5-HT1A | >1000[3] | - | - |
| Serotonin 5-HT6 | >1000[3] | - | - |
| Serotonin 5-HT7 | >1000[3] | - | - |
| Histamine H1 | - | - | - |
| Muscarinic M1 | - | - | - |
| Adrenergic α1 | - | - | - |
Note: A comprehensive side-by-side comparison of Ki values from a single source was not available in the search results. The provided data is compiled from multiple studies and some values for clozapine and olanzapine were not explicitly found in the context of a direct comparison with loxapine's specific values.
Loxapine exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a characteristic shared with atypical antipsychotics.[3] Its 5-HT2A/D2 ratio is greater than 1, suggesting a stronger antagonism at serotonin receptors, which is thought to contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[3]
Clinical Efficacy
Schizophrenia
Clinical trials have established that loxapine is an effective treatment for schizophrenia, with efficacy comparable to both typical and other atypical antipsychotics.[5][6] A 2007 Cochrane review of 41 studies concluded that loxapine is more effective than placebo and demonstrates similar efficacy to typical antipsychotics in the short term (4-12 weeks).[1]
| Comparison | Outcome Measure | Result | Citation |
| Loxapine vs. Placebo | Global Effect (Not Improved at 6 weeks) | RR 0.30 (CI 0.1 to 0.6), NNT 3 (CI 3 to 5) | [6] |
| Loxapine vs. Typical Antipsychotics | Global Effect (4-12 weeks) | RR 0.86 (CI 0.7 to 1.1) | [6] |
| Loxapine vs. Atypical Antipsychotics (risperidone, quetiapine) | Mental State (Not Improved) | RR 1.07 (CI 0.8 to 1.5) | [6] |
A retrospective study suggested that low-dose loxapine (<50 mg/day) may have equivalent efficacy to standard doses (≥60 mg/day) in improving Brief Psychiatric Rating Scale (BPRS) and Global Assessment Scale scores in patients with schizophrenia.[7]
Acute Agitation
Inhaled loxapine has emerged as a rapid and effective treatment for acute agitation in patients with schizophrenia and bipolar disorder.[1][8] Clinical trials have demonstrated a significant reduction in agitation compared to placebo within minutes of administration.[8][9]
| Study | Patient Population | Intervention | Primary Endpoint | Key Findings | Citation |
| Phase III Trial | Schizophrenia | Inhaled Loxapine (5mg, 10mg) vs. Placebo | Change in PANSS-EC at 2 hours | Significant reduction in agitation vs. placebo (p=0.0004 for 5mg, p<0.0001 for 10mg). Onset of action at 10 minutes. | [8] |
| Phase III Trial | Bipolar I Disorder | Inhaled Loxapine (5mg, 10mg) vs. Placebo | Change in PANSS-EC at 2 hours | Significant reduction in agitation vs. placebo (p<0.0001 for both doses). Onset of action at 10 minutes. | [8] |
| Phase II Trial | Schizophrenia/ Schizoaffective Disorder | Inhaled Loxapine (5mg, 10mg) vs. Placebo | Change in PANSS-EC at 2 hours | Significant reduction with 10mg dose (p=0.002). | [8] |
Experimental Protocols
Phase III Study of Inhaled Loxapine for Agitation in Schizophrenia
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Participants: Enrolled individuals with a DSM-IV diagnosis of schizophrenia who were experiencing agitation.[10]
-
Intervention: Patients were randomized to receive inhaled loxapine (5 mg or 10 mg) or a placebo. Up to three doses could be administered within a 24-hour period.[10]
-
Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale-Excited Component (PANSS-EC) score at 2 hours after the first dose.[10]
-
Secondary Efficacy Endpoint: Clinical Global Impression-Improvement (CGI-I) scale score at 2 hours after the first dose.[10]
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population.
Signaling Pathways and Mechanism of Action
The antipsychotic effects of dibenzoxazepines are primarily mediated through their antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Caption: Simplified signaling pathway of loxapine's action.
Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[5] Antagonism of 5-HT2A receptors can increase dopamine release in certain brain regions, which may contribute to a reduction in negative symptoms and a lower incidence of extrapyramidal side effects.[5][11]
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of an antipsychotic for acute agitation.
Caption: Generalized workflow of a clinical trial for acute agitation.
Conclusion
The available evidence indicates that loxapine is a versatile antipsychotic with a pharmacological profile that bridges typical and atypical classifications. Its efficacy in managing schizophrenia is comparable to other established agents.[1][6] Furthermore, the development of an inhaled formulation has positioned loxapine as a valuable, rapid-acting option for the treatment of acute agitation.[8] Future head-to-head trials with more comprehensive and standardized reporting of both efficacy and safety data will be crucial for further delineating the precise therapeutic role of loxapine in comparison to other dibenzoxazepine antipsychotics.
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxapine Monograph for Professionals - Drugs.com [drugs.com]
- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose loxapine in the treatment of schizophrenia: is it more effective and more "atypical" than standard-dose loxapine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examining the safety, efficacy, and patient acceptability of inhaled loxapine for the acute treatment of agitation associated with schizophrenia or bipolar I disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid acute treatment of agitation in individuals with schizophrenia: multicentre, randomised, placebo-controlled study of inhaled loxapine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Head-to-Head Comparison of Inhaled Versus Oral Loxapine in Animal Studies: A Preclinical Data Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of inhaled and oral loxapine administration in animal models, focusing on key preclinical data relevant to pharmacokinetics, pharmacodynamics, and safety. The information is compiled from publicly available data, including regulatory documents and peer-reviewed studies, to support research and development in the field of antipsychotic drug delivery.
Key Findings at a Glance
Animal studies indicate significant differences between inhaled and oral loxapine, primarily in pharmacokinetic profiles and the central nervous system (CNS) disposition of the parent drug and its active metabolites. These differences have direct implications for the onset of action and the potential for certain side effects.
-
Rapid Systemic Absorption with Inhalation: Inhaled loxapine demonstrates rapid absorption, achieving peak plasma concentrations significantly faster than the oral route. This is attributed to direct absorption from the lungs into systemic circulation, bypassing first-pass metabolism.
-
Higher Brain Penetration of Parent Loxapine via Non-Oral Routes: Studies comparing non-oral (intranasal) and oral administration in rats show that the oral route delivers minimal amounts of the parent drug, loxapine, to the plasma and brain.
-
Metabolite Profile and Pharmacodynamic Effects: The active metabolite, 7-hydroxy-loxapine, is a key contributor to the pharmacodynamic effects, particularly catalepsy (a proxy for extrapyramidal symptoms). While brain levels of this metabolite are comparable between intranasal and oral routes, the differential brain exposure to the parent loxapine may influence the overall therapeutic and side-effect profile.
-
Safety Profile: Preclinical toxicity studies in rats and dogs have shown that the overall toxicity profile of inhaled loxapine is not appreciably different from that observed with oral administration.
Pharmacokinetic Comparison
While direct head-to-head published studies comparing inhaled and oral loxapine pharmacokinetics in the same animal cohort are limited, data from regulatory submissions and analogous studies with intranasal administration provide valuable insights.
| Parameter | Inhaled/Intranasal Administration | Oral Administration | Animal Model |
| Time to Peak Plasma Concentration (Tmax) | ≤15 minutes (intranasal)[1] | Slower, subject to gastrointestinal absorption and first-pass metabolism | Rat[1] |
| Systemic Loxapine Exposure (Plasma) | Efficiently absorbed into systemic circulation (intranasal)[1] | Minimal amounts of loxapine delivered to plasma[1] | Rat[1] |
| Brain Loxapine Exposure | Efficiently enters the brain (intranasal)[1] | Minimal amounts of loxapine delivered to the brain[1] | Rat[1] |
| Brain 7-hydroxy-loxapine Exposure (AUC) | Similar to oral administration (intranasal)[1] | Comparable to intranasal administration[1] | Rat[1] |
Note: Data for inhaled administration is inferred from intranasal studies, which also represent a direct-to-systemic route bypassing extensive first-pass metabolism.
Experimental Protocols
Brain Disposition and Catalepsy Study (Intranasal vs. Oral in Rats)[1]
-
Animal Model: Male Wistar rats.
-
Drug Administration:
-
Intranasal: Loxapine administered to the nasal cavity.
-
Oral: Loxapine administered by gavage.
-
-
Pharmacokinetic Sampling: Blood and brain tissue (striatum, olfactory bulb, hippocampus, cerebellum, and frontal cortex) were collected at predetermined time points post-administration.
-
Bioanalysis: Levels of loxapine and its metabolites (7-hydroxy-loxapine and 8-hydroxy-loxapine) were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacodynamic Assessment (Catalepsy):
-
Block Test: The time the rat maintained an imposed posture with its forepaws on a raised block was measured.
-
Paw Test: The time taken for the rat to retract a paw placed on a platform was recorded.
-
-
Neurotransmitter Analysis: Striatal levels of dopamine and its metabolites were measured to assess dopamine turnover.
Inhalation Toxicity Studies (Rat and Dog)[2][3]
As part of the regulatory submission for inhaled loxapine (ADASUVE®), single and repeat-dose inhalation toxicity studies were conducted.
-
Administration Route: Nose-only inhalation for rats and oral inhalation for dogs.[2]
-
Study Duration: 14-day study in rats and a 28-day study in dogs.[3]
-
Assessments: Clinical signs, body weight, food consumption, organ weight, gross pathology, and histopathology. Toxicokinetic parameters were also evaluated.
-
Key Findings:
-
Rats: Dose-related CNS clinical signs consistent with the pharmacology of loxapine (e.g., decreased motor activity, ataxia) were observed.[2]
-
Dogs: CNS clinical signs, likely an extension of the drug's pharmacology, were noted. No other significant treatment-related effects were observed on other measured parameters.[2]
-
Signaling Pathways and Mechanism of Action
Loxapine is a typical antipsychotic that primarily exerts its effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The central hypothesis for its antipsychotic action involves the modulation of dopaminergic and serotonergic signaling pathways in the brain.
The active metabolite, 7-hydroxy-loxapine, has a higher affinity for the D2 receptor than the parent compound and is a major contributor to the cataleptic effects observed in animal models.[1][4] The differential delivery of loxapine and its subsequent metabolism following inhaled versus oral administration is therefore critical to the resulting pharmacodynamic profile.
Conclusion
The available preclinical data strongly suggest that the route of administration significantly impacts the pharmacokinetic and, consequently, the pharmacodynamic profile of loxapine in animal models. Inhaled (and intranasal) administration leads to rapid and efficient delivery of the parent compound to the systemic circulation and the brain, a characteristic not observed with oral administration due to extensive first-pass metabolism. While the overall toxicity profiles of inhaled and oral loxapine are comparable, the differences in brain exposure to loxapine versus its active metabolite, 7-hydroxy-loxapine, likely contribute to variations in the onset of action and the propensity for extrapyramidal side effects. These findings underscore the importance of considering the route of administration in the development and clinical application of loxapine and other CNS-acting drugs.
References
- 1. Brain disposition and catalepsy after intranasal delivery of loxapine: role of metabolism in PK/PD of intranasal CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Examining the safety, efficacy, and patient acceptability of inhaled loxapine for the acute treatment of agitation associated with schizophrenia or bipolar I disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Loxapine and Other Antipsychotics for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Loxapine's Efficacy and Safety Profile Against Key Alternatives in the Treatment of Schizophrenia.
This guide provides a comprehensive meta-analysis of clinical trial data for loxapine in the context of its use for schizophrenia. It offers an objective comparison with other commonly used antipsychotic agents, including the typical antipsychotic haloperidol and the atypical antipsychotics risperidone and quetiapine. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of the relative performance and mechanistic underpinnings of these treatments.
Efficacy and Safety: A Quantitative Comparison
The following tables summarize the quantitative data from meta-analyses and large-scale clinical trials, offering a comparative view of the efficacy and safety of loxapine, haloperidol, risperidone, and quetiapine in the treatment of schizophrenia.
Table 1: Comparative Efficacy in Reducing Symptoms of Schizophrenia (PANSS Total Score)
| Medication | Comparator | Mean Change from Baseline (PANSS Total Score) | Standard Deviation | Number of Studies (N) | Number of Participants (n) | Citation |
| Loxapine | Placebo | - | - | - | - | |
| Typicals (e.g., Haloperidol) | -1.38 (WMD) | - | 3 | 465 | ||
| Risperidone | Haloperidol | -4.70 | 18.9 | 1 | 372 vs 120 | [1] |
| Placebo | - | - | 6 | 864 | [2] | |
| Quetiapine | Haloperidol | -3.5 (vs. Haloperidol: 54.8) | 16.59 (vs. Haloperidol: 5.93) | 1 | - | [3] |
| Olanzapine | Haloperidol | - | - | 3 | 2994 | [4] |
Note: Direct head-to-head meta-analysis data for loxapine against all comparators on PANSS total score with mean and standard deviation is limited. The data presented is a synthesis from available meta-analyses and large trials. WMD: Weighted Mean Difference.
Table 2: Comparative Safety Profile - Key Adverse Events
| Adverse Event | Loxapine vs. Atypicals (RR)[5] | Haloperidol vs. Atypicals (OR) | Risperidone vs. Haloperidol (RR)[6] | Quetiapine vs. Haloperidol (RR) |
| Extrapyramidal Symptoms (EPS) | 2.18 (CI 1.6 to 3.1) | Higher incidence with Haloperidol | 0.03 - 0.22 (Reduced risk with Risperidone) | Lower incidence with Quetiapine |
| Sedation | Data not consistently reported in comparative meta-analyses | - | - | Higher incidence with Quetiapine |
| Weight Gain | Data not consistently reported in comparative meta-analyses | Less common with Haloperidol | Higher incidence with Risperidone | Higher incidence with Quetiapine |
| Dry Mouth | Common side effect[7] | - | - | Higher incidence with Quetiapine |
| Constipation | Common side effect[7] | - | - | - |
Note: RR = Relative Risk; OR = Odds Ratio; CI = Confidence Interval. Data is synthesized from various meta-analyses and may not represent direct head-to-head comparisons in all cases.
Experimental Protocols and Methodologies
The clinical trials included in the meta-analyses of loxapine and its comparators for schizophrenia generally follow a randomized, double-blind, controlled design. Below is a summary of a typical experimental protocol.
Representative Experimental Workflow
Key Methodological Components:
-
Patient Population: Adult patients (typically 18-65 years) with a primary diagnosis of schizophrenia according to DSM-IV or DSM-5 criteria, experiencing an acute exacerbation of psychotic symptoms. A baseline Positive and Negative Syndrome Scale (PANSS) total score of ≥ 75 is a common inclusion criterion.[8][9]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia (in most acute efficacy trials).
-
Primary diagnosis of other psychiatric disorders (e.g., bipolar disorder, major depressive disorder with psychotic features).
-
Significant unstable medical conditions.
-
Substance use disorder within a specified period before the trial.[10][11][12]
-
-
Dosing Regimens:
-
Loxapine: Oral doses typically range from 60 mg to 100 mg per day, administered in divided doses.[13][14][15]
-
Haloperidol: Oral doses often range from 5 mg to 20 mg per day.[16][17][18][19][20]
-
Risperidone: Oral doses are generally in the range of 4 mg to 8 mg per day.[4][21][22][23]
-
Quetiapine: Oral doses can vary widely, often from 300 mg to 800 mg per day.[8][24][25]
-
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the PANSS total score.
-
Secondary Efficacy: Changes in PANSS subscale scores (positive, negative, general psychopathology), Clinical Global Impression (CGI) scale scores.
-
Safety and Tolerability: Incidence of adverse events, particularly extrapyramidal symptoms (EPS), weight gain, and sedation. Discontinuation rates due to any cause, lack of efficacy, or adverse events.
-
Signaling Pathways and Mechanism of Action
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors in the brain. The following diagrams illustrate the primary receptor binding profiles and downstream signaling effects of loxapine and its comparators.
Loxapine Signaling Pathway
Loxapine is a dibenzoxazepine antipsychotic that acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[7][26][27] It also shows a high affinity for the dopamine D4 receptor.[7] This dual antagonism is believed to contribute to its antipsychotic efficacy, with D2 blockade primarily addressing positive symptoms and 5-HT2A antagonism potentially modulating negative symptoms.[26]
Haloperidol Signaling Pathway
Haloperidol is a potent dopamine D2 receptor antagonist, which is the primary mechanism for its strong antipsychotic effects, particularly on positive symptoms like hallucinations and delusions.[5][28][29] This potent D2 blockade in the nigrostriatal pathway is also responsible for the high incidence of extrapyramidal side effects.[5]
Risperidone Signaling Pathway
Risperidone is a potent serotonin 5-HT2A receptor antagonist and also a dopamine D2 receptor antagonist. This combined action is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for EPS compared to typical antipsychotics at recommended doses.
Quetiapine Signaling Pathway
Quetiapine has a broad receptor binding profile, acting as an antagonist at serotonin 5-HT2A, dopamine D2, histamine H1, and alpha-1 adrenergic receptors.[30][31][32][33] Its relatively weaker affinity for D2 receptors contributes to a lower risk of EPS.[33] The antagonism of H1 and alpha-1 receptors is associated with side effects such as sedation and orthostatic hypotension, respectively.[30][31]
References
- 1. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suggested minimal effective dose of risperidone based on PET-measured D2 and 5-HT2A receptor occupancy in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of SEROQUEL extended release (XR) in acute schizophrenia [astrazenecaclinicaltrials.com]
- 9. Study Evaluating the Clinical Benefit of SEROQUEL XR in Subjects with Schizophrenia [astrazenecaclinicaltrials.com]
- 10. ClinConnect | Risperidone Treatment in Schizophrenia Patients Who Are [clinconnect.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Bioequivalence Study of Risperidone | MedPath [trial.medpath.com]
- 13. drugs.com [drugs.com]
- 14. Loxapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Haloperidol for acute schizophrenic patients. An evaluation of three oral regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. jwatch.org [jwatch.org]
- 19. Dosage of haloperidol for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A clinical trial comparing intramuscular haloperidol decanoate and oral haloperidol in chronic schizophrenic patients: efficacy, safety, and dosage equivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Risperidone Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Risperidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. Use of quetiapine XR and quetiapine IR in clinical practice for hospitalized patients with schizophrenia: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Efficacy and Safety of Quetiapine XR in Patients With Schizophrenia Switched From Other Antipsychotics [ctv.veeva.com]
- 26. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 27. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 28. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 32. go.drugbank.com [go.drugbank.com]
- 33. ccjm.org [ccjm.org]
Safety Operating Guide
Navigating the Safe Disposal of Loxapine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Loxapine hydrochloride, an antipsychotic medication, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with major regulatory guidelines.
Regulatory Framework: EPA and DEA Oversight
The disposal of pharmaceutical waste, including this compound, is primarily governed by two federal agencies in the United States: the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[1][2][3] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] In 2019, the EPA enacted Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[2][4] A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.[2]
-
DEA Regulations for Controlled Substances: The DEA regulates the disposal of controlled substances to prevent diversion and abuse.[1][5] Proper disposal of controlled substances must render them "non-retrievable," meaning the physical or chemical condition of the substance is permanently altered and cannot be reversed.[5][6]
State regulations may also apply and can be more stringent than federal laws.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
This compound: Safety and Hazard Profile
Before handling this compound for disposal, it is imperative to be familiar with its safety profile as outlined in the Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Physical State | Solid, White | [7] |
| Melting Point | 151 - 154 °C / 303.8 - 309.2 °F (succinate salt) | [7][8] |
| Hazard Statements | Toxic if swallowed. | [9] |
| Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P405: Store locked up. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [9][10][11] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical impermeable gloves, full-face respirator if exposure limits are exceeded. | [10] |
| In case of Accidental Release | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [7][8] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the general steps for the proper disposal of this compound from a research or laboratory setting. Note: This is a general guide. Always follow your institution's specific protocols and consult with your EHS department.
Step 1: Segregation and Identification
-
Carefully segregate waste this compound from other chemical waste streams.
-
Clearly label the waste container with "this compound Waste" and include any other required hazard information.
Step 2: Waste Characterization
-
Determine if the this compound waste is considered hazardous under RCRA. This determination should be made by a qualified individual, such as a certified hazardous materials manager or your institution's EHS professional.
-
Even if not classified as RCRA hazardous, pharmaceutical waste should not be disposed of in the regular trash or down the drain.[5]
Step 3: On-Site Neutralization (if applicable and approved)
-
For small quantities, some institutions may have approved chemical neutralization methods to render the compound non-retrievable. These methods must be validated and performed in accordance with your institution's standard operating procedures (SOPs). The DEA specifies that the method must permanently alter the substance's physical or chemical condition through irreversible means.[5]
Step 4: Packaging for Disposal
-
Place the this compound waste in a designated, leak-proof, and properly labeled container.
-
Ensure the container is securely closed.
Step 5: Storage Pending Disposal
-
Store the waste container in a secure, designated area away from incompatible materials.
-
The storage area should be well-ventilated.
Step 6: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[2]
-
Ensure all required documentation, such as waste manifests, is completed accurately. For controlled substances, DEA Form 41 may be required to document the destruction.[12][13]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. campus.und.edu [campus.und.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Operational Guide for Handling Loxapine Hydrochloride
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Loxapine Hydrochloride. The following step-by-step instructions are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.[1] this compound is harmful if swallowed, causes serious eye irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[2][3]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Gloves: Handle the compound with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use. When double-gloving, place one glove under the gown cuff and one over. Change gloves regularly or immediately if they are torn, punctured, or contaminated.[1][4]
-
Lab Coat/Gown: Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][5] For certain operations, fire/flame resistant and impervious clothing may be required.[1]
-
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are insufficient to minimize exposure, especially when generating dust or aerosols.[1][5] A NIOSH-approved respirator (such as an N95 or higher) should be used when unpacking hazardous drugs that are not contained in plastic.[6]
Summary of Required PPE for Laboratory Operations
| Activity | Eye/Face Protection | Gloves | Gown/Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety Goggles | Double-gloved | Low-permeability Gown | Recommended (e.g., N95)[6] |
| Weighing/Aliquoting (Dry Powder) | Safety Goggles | Double-gloved | Low-permeability Gown | Mandatory (Full-face respirator)[1] |
| Solution Preparation | Safety Goggles | Double-gloved | Low-permeability Gown | Recommended (Use in fume hood) |
| Handling Solutions | Safety Goggles | Single or Double-gloved | Low-permeability Gown | Not typically required if in closed system |
| Spill Cleanup | Safety Goggles | Double-gloved (heavy duty) | Impervious Clothing | Mandatory (Full-face respirator)[1] |
| Waste Disposal | Safety Goggles | Double-gloved | Low-permeability Gown | As needed based on procedure |
Note: Occupational exposure limit values for this compound are not currently available.[1][5] Therefore, stringent adherence to engineering controls and PPE is critical.
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Transport: Transport the sealed container to the designated, restricted-access storage area.
-
Store Securely: Store this compound in a cool, well-ventilated, and locked-up area.[1][5] The container should be kept tightly sealed.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Preparation and Handling
-
Work Area Preparation:
-
All handling of this compound powder (e.g., weighing, reconstitution) must be conducted within a certified chemical fume hood or other appropriate containment device to avoid dust and aerosol formation.[5]
-
Ensure a safety shower and eyewash station are accessible.[5]
-
Cover the work surface with disposable, absorbent bench paper.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don shoe covers and a low-permeability gown, ensuring complete coverage.
-
Don the appropriate respiratory protection.
-
Don safety goggles.
-
Wash hands and don two pairs of chemical-impermeable gloves, with the inner glove tucked under the gown cuff and the outer glove pulled over the cuff.[4]
-
-
Handling the Compound:
-
Carefully open the container within the fume hood.
-
Use dedicated spatulas and glassware.
-
Weigh the desired amount of powder on-site in the hood. Avoid creating dust.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing.
-
After handling, securely close the primary container.
-
Decontaminate all surfaces and equipment. A common practice is scrubbing with alcohol.[5]
-
Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the containment area.
-
Remove the remaining PPE in a manner that avoids contaminating skin or clothing, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][2]
-
Prohibit eating, drinking, or smoking in the handling area.[2][3]
-
Accidental Release Measures (Spill Plan)
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Don PPE: Wear the full PPE ensemble described above, including respiratory protection and impervious clothing.[1][5]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
For Powders: Gently cover the spill with an absorbent material (e.g., diatomite) to avoid raising dust. Carefully scoop the mixture into a labeled, sealed container for hazardous waste.
-
For Solutions: Absorb the spill with a liquid-binding material (diatomite, universal binders).[5]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol) and then soap and water.[5]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Waste Management
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] It must not be discharged into the environment, sewers, or water courses.[1][7]
-
Segregate Waste: Collect all this compound waste, including unused product, contaminated consumables (e.g., gloves, bench paper, pipette tips), and cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal contractor.
-
Empty Containers: Decontaminate empty containers before disposal or recycling. If decontamination is not possible, dispose of the container as hazardous waste.
-
Documentation: Maintain accurate records of all hazardous waste generated and its disposal, following institutional and regulatory guidelines.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. echemi.com [echemi.com]
- 2. Loxapine|1977-10-2|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. osha.gov [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
